Technical Documentation Center

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

Core Science & Biosynthesis

Foundational

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid synthesis protocol

Synthesis Protocol and Mechanistic Whitepaper: (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid Executive Summary (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, universally recognized in pharmacology as Forphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Protocol and Mechanistic Whitepaper: (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

Executive Summary

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, universally recognized in pharmacology as Forphenicine, is a rare non-proteinogenic amino acid[1]. Originally isolated from the culture broth of the actinomycete Actinomyces fulvoviridis var. acarbodicus, it represents one of the few natural products containing a 3-hydroxyphenylglycine scaffold[2]. Biologically, forphenicine acts as a potent competitive inhibitor of alkaline phosphatase and functions as a small-molecule immunomodulator, significantly enhancing delayed-type hypersensitivity (DTH) and macrophage phagocytosis[3]. This whitepaper provides a rigorous, self-validating synthetic protocol for its preparation, designed for researchers in drug development and synthetic biology.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of enantiomerically pure L-forphenicine requires precise control over the (S)-stereocenter at the alpha-carbon and the installation of the highly reactive 4-formyl-3-hydroxyphenyl moiety. Two primary synthetic paradigms exist in the literature:

  • Asymmetric Organocatalysis: Weinges et al. established an Enantiomerically Pure Compound (EPC) synthesis utilizing (4S,5S)-(+)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane as a chiral auxiliary to set the alpha-stereocenter via a modified Strecker reaction[4].

  • Late-Stage Benzylic Oxidation: Morishima et al. developed a linear semi-synthesis starting from L-forphenicinol (L-2-(3-hydroxy-4-hydroxymethylphenyl)glycine)[5].

This guide details the Late-Stage Oxidation Protocol . The causality behind this selection is based on operational robustness and scalability. By utilizing L-forphenicinol as the precursor, the stereocenter is already established. The critical transformation is the chemoselective oxidation of the benzylic alcohol to an aldehyde in the presence of a free phenol and an amino acid moiety.

Mechanistic Rationale for Reagent Selection:

  • Amine Protection (Boc anhydride): The primary amine must be masked to prevent oxidative degradation and intermolecular Schiff base formation (polymerization) with the nascent aldehyde.

  • Oxidation (Activated MnO₂): Manganese(IV) oxide is highly selective for benzylic alcohols. While unprotected phenols can occasionally undergo oxidative coupling, the specific ortho-relationship between the 3-hydroxyl and the 4-hydroxymethyl group is highly advantageous here. Upon oxidation, the resulting 4-formyl group forms a strong intramolecular hydrogen bond with the 3-hydroxyl proton. This thermodynamic sink stabilizes the salicylaldehyde motif, preventing over-oxidation to the carboxylic acid[5].

Experimental Methodologies

SyntheticWorkflow SM L-Forphenicinol (Precursor) Prot N-Boc Protection (Boc2O, NaHCO3) SM->Prot Step 1 Ox Benzylic Oxidation (Activated MnO2) Prot->Ox Step 2 Deprot Acidic Deprotection (TFA/CH2Cl2) Ox->Deprot Step 3 Prod Forphenicine (Target Compound) Deprot->Prod Step 4

Fig 1. Step-by-step synthetic workflow from L-forphenicinol to Forphenicine.

Phase 1: N-Boc Protection of L-Forphenicinol

  • Preparation: Suspend L-forphenicinol (10.0 mmol, 1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water (50 mL).

  • Basification: Add sodium bicarbonate (NaHCO₃, 25.0 mmol, 2.5 eq) and cool the reaction vessel to 0 °C using an ice bath.

  • Protection: Dropwise, add di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 eq) dissolved in 10 mL of dioxane.

  • Reaction: Allow the mixture to warm to ambient temperature and stir for 12 hours.

  • Workup: Concentrate in vacuo to remove dioxane. Acidify the aqueous layer to pH 3.0 using 1M KHSO₄. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-L-forphenicinol.

Phase 2: Chemoselective Benzylic Oxidation

  • Preparation: Dissolve the crude N-Boc-L-forphenicinol (approx. 10.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert argon atmosphere.

  • Oxidation: Add activated Manganese(IV) Oxide (MnO₂, 100.0 mmol, 10.0 eq). Note: A large stoichiometric excess is required due to the heterogeneous nature of the surface-mediated oxidation.

  • Reaction: Stir vigorously at 25 °C for 24 hours. Monitor reaction progression via TLC. The product spot will actively stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH), self-validating the presence of the newly formed aldehyde.

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove manganese salts. Wash the filter cake exhaustively with ethyl acetate (150 mL). Concentrate the filtrate to afford crude N-Boc-forphenicine.

Phase 3: Global Deprotection and Zwitterion Isolation

  • Deprotection: Dissolve N-Boc-forphenicine in DCM (40 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 100.0 mmol, 10.0 eq) dropwise.

  • Reaction: Stir for 2 hours at ambient temperature.

  • Purification: Remove volatiles under reduced pressure. To isolate the pure zwitterionic amino acid, load the crude residue onto a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form). Wash with deionized water until the eluent is neutral, then elute the target compound using 5% aqueous NH₄OH.

  • Lyophilization: Lyophilize the ammonia fractions to yield (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid as a pale solid.

Quantitative Data & Analytical Validation

Table 1: Stoichiometric Parameters for the Synthetic Workflow

StepReactant / ReagentEquivalentsFunctionExpected Yield
1 L-Forphenicinol1.0Starting MaterialN/A
1 Boc₂O1.2Amine Protecting Group85 - 92%
1 NaHCO₃2.5Base / Acid ScavengerN/A
2 Activated MnO₂10.0Heterogeneous Oxidant70 - 78%
3 Trifluoroacetic Acid (TFA)10.0Acidic Deprotection90 - 95%

Table 2: Analytical Characterization Benchmarks

TechniqueTarget Signal / ShiftStructural AssignmentQuality Control Rationale
¹H NMR (D₂O/NaOD) ~9.8 ppm (s, 1H)Aldehyde (-CHO) protonConfirms successful benzylic oxidation.
¹H NMR (D₂O/NaOD) ~4.9 ppm (s, 1H)Alpha-carbon protonConfirms retention of the amino acid core.
IR Spectroscopy ~1660 cm⁻¹C=O stretch (H-bonded)Lower frequency indicates strong intramolecular H-bond with 3-OH.
Mass Spectrometry m/z 196.06 [M+H]⁺Molecular IonValidates exact mass of Forphenicine (C₉H₉NO₄)[1].

Biological Application Workflow

BioPathway Drug Forphenicine Enzyme Alkaline Phosphatase (Cell Surface) Drug->Enzyme Competitive Inhibition Macro Macrophage Activation Drug->Macro Enhances Phagocytosis TCell T-Cell Proliferation Macro->TCell Cytokine Signaling Immune Delayed-Type Hypersensitivity TCell->Immune Augments Response

Fig 2. Mechanism of action for Forphenicine as an immunomodulator.

Beyond its synthetic complexity, forphenicine is highly valued for its distinct pharmacological profile[6]. By competitively inhibiting alkaline phosphatase on the cell surface of macrophages, it triggers a downstream signaling cascade that enhances phagocytic activity. This localized activation stimulates T-cell proliferation via cytokine release, ultimately augmenting delayed-type hypersensitivity (DTH) responses[3]. This self-validating biological loop makes forphenicine a critical tool compound in immunology and oncology research.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAwAA3xGa67qxb2QrnnwK_XVXT-EDdw75IkBEVTuXMz7l-84xkUWcHZPL1BY-nqEoF40hvzEk1Di8ICHVjjTOXY_4crA_toJMNGj5OKu-HQQ8JO9ryIG8WvFeCnZlNOKxbiizxgfm6vFeuIkgZGa6eQEVZYOLTi407]
  • Forphenicine | C9H9NO4 | CID 42560 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc_NznJKCmac0H479iUOnd-XeW8iDFirPk_wON1bBJ5GwALVpqJUTCW2GgGZCa6z32iAzthVvkCXH8JbgkRJpY9q-5ok3xhpc_aMbWEs1qow167_Z6LBdtLVMw-RfnvGcmueR3M2WdqFgZW8NYP4A2eA==]
  • Synthesis of forphenicinol and forphenicine. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfN4ij3b-_vPdwISHfTBIC5v1e_O6-esVhIvci6xOS6fXejW5CIJ4ZXcRIzpUYS4QBDADpfK_kXvI2YZF3NEGyRJpAe_7Iuo6W3IzVPjbDvWIhemmNhcN8LE88AnlfkGleNmo=]
  • Total Synthesis of (S)-Forphenicinol via Asymmetric Organocatalysis. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2HBku5y64zPoIRijNWvwLjJo5nl1dnzfRO84wS91GH1OftxfrZ40Qnjq_wq4P7UVVhzuoQPkDd2cqHVioAvOfWaxv0EURIxTmonxp3KYsKz_2CaZp7Q0ItLQAr_bj5mnbQZryjsEtShG3T8nMnaQ4fk8EXd6iM9hCgxVqMfslv_84R2GI7H5khc1DoVPyqyV98ikS97jeckKqbMjeVjbgbksHxz6ECRYXIcWYJSfHpPYuLCa-7hofHVUCqyGIvNTrTYi-AtgQxEOQGa8REnA8k5zSe5a8lf6zqly-ajWKMjPpqj8MmDyT3Jyfkfsa1zy3sOTJCUm8i1qR_MP7ucmLAf3Dnsx_oPyd-4fDvg==]
  • THE STRUCTURE OF FORPHENICINE. jst.go.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi8Xmbd8YsLtuZDbdPBP1zKTCbpf8z1JCPVJWf40-VGYHhM-PFNRXPFuw9ZXcIzcJlFo-mjjKBXBP0lNNCRegQdzeNsWl4AJVB4E7zSvaG0wTcNc0IPJkiszP7k4QjV5W_cjybWAGBbMo2psrJK5FT6MfSWytmoMaX985G3uIqgNP0DwwVzQ==]
  • Low-Molecular-Weight Immunomodifiers Produced by Micro-organisms. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoSrXWxzfFqTH_E7s1wlvxya0qIcEEI3EeeFpMiiEkfuNd-WhpWVcM5xmN44hNMeMN2jBMXi8F_sGHDaqO765Nh3PXHaqtamyhxwzx_SLqWR_dU02cZFSNyK0HdqDn-yDtoTBsT0iweK3zARHjjUSfiY5UX1AE-aRO5OVf0w==]

Sources

Exploratory

The Physicochemical and Pharmacodynamic Ontology of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid (Forphenicine)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, commonly known as Forphenicine , is a rare, non-proteinogenic aromatic amino acid ori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, commonly known as Forphenicine , is a rare, non-proteinogenic aromatic amino acid originally isolated from the fermentation broth of Streptomyces fulvoviridis var. acarbodicus [1, 3]. Unlike canonical amino acids, Forphenicine possesses a highly substituted phenylglycine architecture that endows it with unique pharmacological properties—most notably, its role as a potent, uncompetitive inhibitor of alkaline phosphatase and as an in vivo immunomodulator.

This whitepaper synthesizes the physicochemical constraints, mechanistic biology, and validated experimental methodologies required to isolate, characterize, and assay this compound in a drug development setting.

Physicochemical Profiling & Structural Causality

The molecular architecture of Forphenicine dictates both its biological activity and its handling requirements in the laboratory. As a phenylglycine derivative, the bulky aromatic sidechain is attached directly to the α -carbon, lacking the β -methylene spacer seen in standard aromatic amino acids like tyrosine or phenylalanine [2].

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical metrics critical for formulation and assay design [1, 3]:

PropertyValue / DescriptionExperimental Implication
IUPAC Name (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acidDefines the strict S-enantiomeric requirement for biological activity.
Molecular Formula C9H9NO4-
Molecular Weight 195.17 g/mol Small molecule; easily crosses porous biological barriers.
Solubility Profile Soluble in dilute HCl, dilute acetic acid, and H₂O.Insoluble in MeOH, DMSO, Pyridine, Benzene.Critical: Stock solutions cannot be prepared in standard DMSO. Acidic aqueous buffers are mandatory.
Appearance Pale yellow crystalsIndicates extended conjugation from the formyl group into the phenolic ring.
Stereochemical Lability and Racemization

A critical challenge when working with phenylglycine derivatives is their susceptibility to base-catalyzed racemization [2].

  • The Causality: The α -proton in Forphenicine is unusually acidic. Deprotonation at the α -carbon forms a carbanion that is highly stabilized by the electron-withdrawing nature of the aromatic ring—further exacerbated by the para-formyl group.

  • Handling Rule: To preserve the active (2S) conformation, all extraction, storage, and prolonged assay incubation steps must strictly avoid highly alkaline conditions unless required for brief elution phases.

Pharmacodynamics: Uncompetitive Enzyme Inhibition

Forphenicine is an uncompetitive inhibitor of alkaline phosphatase (AP), particularly potent against the chicken intestine isoform [3].

  • The Mechanism: Unlike competitive inhibitors that bind the free enzyme, uncompetitive inhibitors bind exclusively to the Enzyme-Substrate (ES) complex. Forphenicine requires the conformational change induced by substrate binding (or the transient phosphorylated enzyme state) to expose its binding pocket.

  • Immunomodulation: Downstream of its enzyme inhibition, Forphenicine enhances delayed-type hypersensitivity (DTH) and increases antibody-forming cells in murine models, making it a precursor for immunotherapeutic drug design.

MOA AP Alkaline Phosphatase (Free Enzyme) ES Enzyme-Substrate Complex AP->ES Substrate Binding Sub Substrate (e.g., pNPP) Sub->ES ESI Inactive ESI Complex ES->ESI Uncompetitive Inhibition Forph Forphenicine Forph->ESI Immune Enhanced DTH Response Forph->Immune In vivo Immunomodulation

Uncompetitive inhibition of Alkaline Phosphatase and immunomodulatory pathway by Forphenicine.

Kinetic Parameters Summary
Target EnzymeIC₅₀Inhibition Constant (Kᵢ)Inhibition Type
Chicken Intestine AP0.036 µg/mL1.64 × 10⁻⁷ MUncompetitive (vs. pNPP)
Calf Intestine APWeakly activeN/AN/A
Escherichia coli APWeakly activeN/AN/A

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physicochemical rationale (the "why") to troubleshoot deviations.

Protocol 1: Cation-Exchange Isolation from Fermentation Broth

Because Forphenicine is highly polar and insoluble in organic extraction solvents (like ethyl acetate), traditional liquid-liquid extraction will fail. Ion-exchange chromatography is required.

Step-by-Step Methodology:

  • Acidification: Adjust the S. fulvoviridis fermentation broth to pH 2.0 using 1M HCl.

    • Causality: At pH 2.0, the carboxylate group is protonated (neutral), and the α -amino group is fully protonated (cationic). This ensures the molecule acts as a strict cation.

  • Filtration: Filter the acidified broth to remove mycelial mass.

  • Resin Loading: Pass the filtrate over a strong cation-exchange resin (e.g., Dowex 50W, H⁺ form). Wash with distilled water until the effluent is clear.

  • Elution: Elute the column using 0.5 M NH₄OH.

    • Causality: The alkaline ammonia deprotonates the α -amino group, neutralizing the molecule's positive charge and releasing it from the resin.

  • Recovery: Immediately concentrate the eluate in vacuo at <40°C to minimize base-catalyzed racemization. Crystallize from dilute acetic acid to yield pale yellow crystals.

Protocol 2: Kinetic Validation Assay for Uncompetitive Inhibition

To prove the identity and activity of synthesized or isolated Forphenicine, one must validate its uncompetitive mechanism using a double-reciprocal (Lineweaver-Burk) plot.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1.0 mM stock of Forphenicine in 0.01 M HCl (do not use DMSO). Prepare assay buffer: 1.0 M diethanolamine buffer (pH 9.8) containing 0.5 mM MgCl₂.

  • Enzyme Setup: Dilute chicken intestine alkaline phosphatase in the assay buffer to a concentration yielding a linear Δ A₄₀₅ of ~0.1/min.

  • Substrate Titration: Prepare p-nitrophenyl phosphate (pNPP) at varying final concentrations (e.g., 0.5, 1.0, 2.5, and 5.0 mM).

  • Reaction: In a 96-well plate, mix Enzyme, Buffer, and Forphenicine (test concentrations: 0, 0.1, 0.5, 1.0 µM). Incubate for 5 minutes at 37°C.

  • Initiation & Measurement: Add pNPP to initiate the reaction. Read absorbance continuously at 405 nm for 10 minutes.

  • Self-Validation (Data Analysis): Plot 1/V (velocity) versus 1/[S] (substrate concentration).

    • Diagnostic Check: If the compound is active Forphenicine, the resulting lines for different inhibitor concentrations must be parallel . Both Vmax​ and Km​ will decrease proportionally, confirming uncompetitive inhibition.

Workflow Ferm Microbial Fermentation (S. fulvoviridis) Acid Acidification (pH 2.0) & Mycelial Filtration Ferm->Acid Cation Cation Exchange (Dowex 50W) Binds Protonated Amine Acid->Cation Target is cationic Elution NH4OH Elution (pH > 9) Deprotonates Amine Cation->Elution Target becomes anionic/neutral Assay Kinetic Assay (Varying[pNPP]) Elution->Assay Purified Forphenicine Data Lineweaver-Burk Plot (Parallel Lines Validation) Assay->Data Kinetic Analysis

Workflow from microbial fermentation to kinetic validation of Forphenicine.

Translational Perspective

While Forphenicine is a highly potent tool compound, the reactive nature of the 4-formyl group limits its direct oral bioavailability and stability. In drug development pipelines, this compound is frequently subjected to reduction to form Forphenicinol (where the formyl group is reduced to a hydroxymethyl group). Forphenicinol retains the immunomodulatory properties but exhibits vastly improved oral stability, highlighting the importance of understanding the base physicochemical properties of the parent amino acid before embarking on structural-activity relationship (SAR) campaigns.

References

  • National Institutes of Health (PubChem) . "Forphenicine | C9H9NO4 | CID 42560". PubChem Compound Summary. URL:[Link]

  • RSC Publishing . "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products". Natural Product Reports. URL:[Link]

  • The Journal of Antibiotics (J-Stage) . "FORPHENICINE, AN INHIBITOR OF ALKALINE PHOSPHATASE PRODUCED BY ACTINOMYCETES" (Aoyagi et al., 1978). J-Stage. URL:[Link]

Foundational

Comprehensive Characterization and Pharmacological Profiling of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid (Forphenicine)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid , universally known i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid , universally known in pharmacological literature as L-Forphenicine , is a rare, naturally occurring non-proteinogenic amino acid. Originally isolated from the fermentation broth of Streptomyces fulvoviridis var. acarbodicus (strain MC974-A5), this compound is a highly specific, uncompetitive inhibitor of alkaline phosphatase[1][2]. Beyond its enzymatic inhibition, Forphenicine and its reduced derivative, Forphenicinol, exhibit profound immunomodulatory properties, including the enhancement of delayed-type hypersensitivity (DTH) and the induction of cellular differentiation in leukemia models[3][4].

This whitepaper provides an in-depth technical characterization of Forphenicine, detailing its physicochemical properties, structural synthesis, mechanistic pathways, and validated laboratory protocols for its isolation and kinetic evaluation.

Physicochemical Characterization & Structural Analytics

Forphenicine is a zwitterionic molecule characterized by a phenylglycine scaffold substituted with a formyl group at the para position and a hydroxyl group at the meta position. This unique arrangement dictates its highly specific solubility profile and its bio-orthogonal reactivity.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of L-Forphenicine[1][5]:

ParameterValue / Description
IUPAC Name (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid
Common Synonyms L-Forphenicine; 4-formyl-3-hydroxyphenylglycine
CAS Registry Number 57784-96-0
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Stereochemistry (S)-configuration (L-enantiomer is the biologically active form)
Solubility Profile Soluble in H₂O, dilute HCl, dilute acetic acid. Insoluble in MeOH, Benzene, Pyridine, DMSO.
Target IC₅₀ 0.036 μg/mL (Chicken intestine alkaline phosphatase)

Causality in Solubility: The insolubility of Forphenicine in standard organic solvents (like DMSO and Methanol) is driven by its strong zwitterionic character (amino acid backbone) combined with the polar phenolic and aldehyde moieties. Experimental workflows must utilize dilute aqueous acids (e.g., 0.1 M HCl or acetic acid) to protonate the carboxylate, disrupting the zwitterionic lattice and enabling solvation[1].

Mechanistic Pharmacology: Uncompetitive Enzyme Inhibition

Unlike competitive inhibitors that bind to the free enzyme's active site, Forphenicine acts as an uncompetitive inhibitor of alkaline phosphatase (AP)[1].

Mechanistic Causality: Forphenicine only binds to the Enzyme-Substrate (E-S) complex. In the context of AP, the enzyme first binds its substrate (e.g., p-nitrophenyl phosphate, pNPP) to form a reactive intermediate. Forphenicine's formyl and hydroxyl groups coordinate with the conformational changes induced by substrate binding, locking the enzyme in a catalytically inactive ternary complex (E-S-I). Consequently, the apparent affinity of the enzyme for the substrate increases (lowering Km​ ), but the maximum catalytic rate ( Vmax​ ) is drastically reduced.

InhibitionMechanism E Alkaline Phosphatase (Free Enzyme) ES E-S Complex (Catalytically Active) E->ES + Substrate S Substrate (pNPP) S->ES ESI Ternary Complex (E-S-I) (Catalytically Dead) ES->ESI + Forphenicine (Uncompetitive Binding) P Products (p-Nitrophenol + Pi) ES->P Normal Catalysis I L-Forphenicine (Inhibitor) I->ESI

Figure 1: Uncompetitive inhibition mechanism of Forphenicine on Alkaline Phosphatase.

Immunomodulatory Pathways & Cellular Efficacy

Beyond enzyme inhibition, Forphenicine is a recognized small-molecule immunomodifier. It was discovered during a targeted screening for microbial products capable of modulating immune responses without the severe toxicity profiles of traditional chemotherapeutics[6][7].

  • Macrophage Activation & DTH: Oral or intraperitoneal administration of Forphenicine augments delayed-type hypersensitivity (DTH) to antigens such as sheep red blood cells (SRBCs) and enhances macrophage phagocytosis[4].

  • Leukemic Differentiation: At concentrations of 10 µM, Forphenicine inhibits the proliferation of human promyelocytic leukemia cells (HL-60), forcing them out of the cell cycle and inducing terminal differentiation[3].

  • Autoimmune Disease Models: It has demonstrated protective effects, increasing survival rates in guinea pig models of experimental autoimmune encephalomyelitis (EAE)[3][5].

ImmunoPathway Forp L-Forphenicine Administration Mac Macrophage Phagocytosis Forp->Mac Enhances in vivo/in vitro DTH Delayed-Type Hypersensitivity (DTH) Forp->DTH Augments response to SRBCs HL60 HL-60 Leukemia Cells Forp->HL60 10 µM Exposure EAE EAE Autoimmune Model Forp->EAE 50-500 µg/animal Diff Terminal Differentiation & Growth Arrest HL60->Diff Induces Surv Increased Survival Rate EAE->Surv Mitigates Autoimmunity

Figure 2: Downstream cellular and systemic responses induced by Forphenicine.

Asymmetric Synthesis of L-Forphenicine

Because only the (S)-enantiomer (L-Forphenicine) is biologically active, racemic synthesis is insufficient for pharmacological applications[4]. The Enantiomerically Pure Compound (EPC) synthesis is achieved via an asymmetric Strecker-type reaction.

Chemical Logic: By utilizing a chiral auxiliary—specifically (4S,5S)-(+)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane—the stereocenter at the α -carbon is strictly controlled during the addition of prussic acid (HCN) to the starting material, 3-methoxybenzaldehyde[4]. Subsequent hydrolysis and deprotection yield the enantiomerically pure L-Forphenicine.

Validated Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that researchers can replicate the characterization of Forphenicine with high fidelity.

Protocol 1: Uncompetitive Kinetic Assay for Alkaline Phosphatase Inhibition

Objective: To determine the Ki​ and confirm the uncompetitive binding modality of Forphenicine.

Reagents & Materials:

  • Chicken intestine alkaline phosphatase (Target Enzyme)[1].

  • p-Nitrophenyl phosphate (pNPP) (Chromogenic Substrate).

  • Assay Buffer: 0.1 M Diethanolamine buffer, pH 9.8, supplemented with 0.5 mM MgCl₂. (Causality: AP requires a highly basic pH and Mg²⁺ as a cofactor for optimal catalytic turnover, ensuring measurements reflect true Vmax​ conditions).

  • Forphenicine stock solution (1 mg/mL in 0.1 M Acetic Acid).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute the AP in the assay buffer to achieve a baseline ΔA405​ of approximately 0.1 absorbance units/minute in the absence of the inhibitor.

  • Inhibitor Titration: Prepare a serial dilution of Forphenicine in the assay buffer (ranging from 0.01 µg/mL to 1.0 µg/mL).

  • Substrate Titration: Prepare pNPP solutions at varying concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Reaction Initiation: In a 96-well microplate, combine 50 µL of enzyme solution and 50 µL of inhibitor solution. Incubate at 37°C for 5 minutes. Initiate the reaction by adding 100 µL of the pNPP substrate.

  • Kinetic Read: Immediately monitor the absorbance at 405 nm using a microplate reader in kinetic mode for 10 minutes at 37°C.

  • Data Validation: Plot the data using a Lineweaver-Burk plot ( 1/V vs. 1/[S] ).

    • Validation Check: If Forphenicine is acting correctly, the resulting lines for different inhibitor concentrations will be parallel . This confirms uncompetitive inhibition, as both apparent Vmax​ and Km​ are reduced equally[1].

Protocol 2: Extraction and Isolation from Streptomyces Broth

Objective: To isolate L-Forphenicine from microbial fermentation.

Step-by-Step Workflow:

  • Fermentation: Culture Streptomyces fulvoviridis var. acarbodicus MC974-A5 in a submerged aerobic fermentation broth for 96 hours at 27°C[1].

  • Filtration: Centrifuge the broth at 10,000 x g to pellet the mycelia. Collect the supernatant.

  • Cation Exchange Chromatography: Adjust the supernatant to pH 2.0 using dilute HCl. (Causality: At pH 2.0, the carboxylate group is protonated, giving the molecule a net positive charge via the amine, allowing it to bind to a strong cation exchange resin).

  • Elution: Load onto a Dowex 50W-X8 column (H⁺ form). Wash with deionized water, then elute with a gradient of 0.1 M to 1.0 M Pyridine-Acetic acid buffer.

  • Crystallization: Pool the active fractions (monitored via the AP inhibition assay from Protocol 1), concentrate under reduced pressure, and crystallize from a mixture of water and ethanol to yield pure L-Forphenicine crystals.

References

  • Weinges, K., et al. (1987). "Nonproteinogenic Amino Acids. Part 4. EPC Synthesis of L-(+)-Forphenicine." Liebigs Annalen der Chemie. URL:[Link]

  • Aoyagi, T., et al. (1978). "Forphenicine, an inhibitor of alkaline phosphatase produced by actinomycetes." The Journal of Antibiotics (Tokyo). URL:[Link]

  • Umezawa, H. (Ed.). (2014). "Small Molecular Immunomodifiers of Microbial Origin - 1st Edition." Elsevier / Pergamon. URL:[Link]

Sources

Exploratory

Discovery and Isolation of Substituted Phenylacetic Acids: A Comprehensive Technical Guide

Executive Summary Substituted phenylacetic acids (PAAs) represent a foundational chemical class with profound implications across medicinal chemistry, agrochemistry, and biocatalysis. As a core pharmacophore, the PAA moi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylacetic acids (PAAs) represent a foundational chemical class with profound implications across medicinal chemistry, agrochemistry, and biocatalysis. As a core pharmacophore, the PAA moiety is integral to the efficacy of numerous nonsteroidal anti-inflammatory drugs (NSAIDs), plant growth regulators, and novel metabolic inhibitors. This whitepaper provides an in-depth technical analysis of the discovery pathways for PAAs—ranging from natural product extraction to advanced co-metabolic biocatalysis—and establishes self-validating, step-by-step protocols for their isolation and purification.

Pharmacological and Biological Significance

The structural versatility of substituted phenylacetic acids allows them to interact with a wide array of biological targets. Historically recognized for their role as endogenous plant auxins (e.g., phenylacetic acid and indole-3-acetic acid analogs)[1], PAAs have become indispensable in human therapeutics.

In drug development, α-substituted and ring-substituted PAAs form the backbone of blockbuster NSAIDs like diclofenac and ibuprofen, functioning via the inhibition of cyclooxygenase (COX) enzymes. Beyond inflammation, recent discoveries highlight the potential of alkoxy-substituted PAA derivatives as potent aldose reductase inhibitors. By blocking the polyol pathway, these derivatives mitigate osmotic stress and prevent advanced glycation end-products in diabetic complications[2].

Discovery Pathways: From Natural Matrices to Biocatalysis

Natural Product Isolation

The initial discovery of novel PAA derivatives often relies on the rigorous extraction of complex biological matrices. For example, phenylacetic acid and its p-hydroxy derivative were successfully isolated from the marine alga Undaria pinnatifida, where they were identified as active principles promoting coleoptile elongation[1]. Similarly, highly active antioxidant derivatives, such as 2,4-dihydroxyphenylacetic acid, have been discovered in the seeds of Ilex aquifolium[3].

Co-Metabolic Biocatalysis

Modern discovery has increasingly pivoted toward green biocatalysis. Specific soil bacteria, notably Pseudomonas fluorescens ST, possess the enzymatic machinery to metabolize substituted styrenes via side-chain oxygenation. This co-metabolic pathway yields functionalized PAAs and is particularly valuable for producing α-methylated PAAs (precursors to drugs like ibuprofen) with significant enantiomeric excess (up to 40% ee)[4].

Biocatalysis Styrene Substituted Styrene (Substrate) Epoxide Styrene Oxide Intermediate Styrene->Epoxide Styrene Monooxygenase (SMO) Aldehyde Phenylacetaldehyde Derivative Epoxide->Aldehyde Styrene Oxide Isomerase (SOI) PAA Substituted Phenylacetic Acid Aldehyde->PAA Phenylacetaldehyde Dehydrogenase (PAD)

Biocatalytic cascade for the synthesis of PAAs from substituted styrenes.

Synthetic Discovery and Scale-Up

To transition from discovery to scalable production, robust synthetic methodologies are required. A highly efficient, volumetrically scalable method involves the5[5]. By utilizing catalytic iodine and phosphorous acid as a terminal reductant, researchers can achieve complete conversion of α-hydroxy acids to PAAs without the need for harsh, heavy-metal catalysts[5].

Isolation and Purification Strategies

The successful isolation of PAAs from either a crude synthetic reaction or a natural extract relies fundamentally on exploiting their acid-base chemistry. With a typical pKa of ~4.3, PAAs exist as water-soluble carboxylate salts at physiological or basic pH, and as highly lipophilic free acids at low pH.

This causality dictates the universal liquid-liquid extraction protocol: the mixture is first basified to extract and discard neutral/basic impurities into an organic waste stream. Subsequently, the aqueous layer is acidified (pH < 3) to fully protonate the PAA, rendering it uncharged and facilitating its extraction into an organic phase like ethyl acetate or isopropyl acetate[2].

IsolationWorkflow Crude Crude Mixture (Aqueous) Quench Acidify to pH < 3 (Protonation) Crude->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Organic Organic Phase (Contains PAA) Extract->Organic Wash Brine Wash & Dry (Na2SO4) Organic->Wash Concentrate Concentration (Reduced Pressure) Wash->Concentrate Purify HPLC / Crystallization Concentrate->Purify Pure Pure Substituted Phenylacetic Acid Purify->Pure

Standard isolation workflow for substituted phenylacetic acids based on pKa.

Experimental Protocols

Protocol 1: Iodide-Catalyzed Reduction of Mandelic Acids (Synthetic Isolation)

This protocol provides a self-validating system for the synthesis and isolation of unsubstituted and α-substituted PAAs[5].

  • Reaction Setup: In a reactor, combine the substituted mandelic acid (1.0 eq) with phosphorous acid (H 3​ PO 3​ , 2.0 eq) and a catalytic amount of molecular iodine (I 2​ ).

  • Heating: Heat the mixture to reflux for 48 hours.

    • Causality: H 3​ PO 3​ acts as the terminal stoichiometric reductant. It continuously regenerates the active iodide catalyst from I 2​ , driving the deoxygenation of the benzylic hydroxyl group to form the acetic acid moiety.

  • Work-up & Extraction: Cool the reaction to room temperature and extract with isopropyl acetate (IPAC) (2 × 5 volumes).

    • Causality: IPAC is deliberately selected over ethyl acetate due to its lower water solubility. This minimizes the carryover of aqueous byproducts (like unreacted H 3​ PO 3​ ) and vastly improves phase separation during scale-up.

  • Purification: Concentrate the organic layer to dryness under reduced pressure and recrystallize from boiling heptanes to yield the pure substituted PAA as a crystalline solid.

Protocol 2: Preparative HPLC Isolation from Plant Matrices

This methodology details the extraction of antioxidant PAA derivatives from complex botanical sources (e.g., Ilex aquifolium seeds)[3].

  • Extraction: Macerate pulverized seeds in 100% methanol for 48 hours.

    • Causality: Methanol is highly effective at disrupting the cellular matrix and solubilizing both polar and semi-polar phenolic acids while leaving highly non-polar waxes behind.

  • Partitioning: Evaporate the methanolic extract to a paste, resuspend in water, and partition against hexane to remove residual lipids. Acidify the aqueous layer to pH 2.5 with HCl and extract with ethyl acetate to selectively enrich the acidic fraction.

  • Chromatography: Inject the concentrated ethyl acetate extract onto a reversed-phase preparative HPLC system utilizing a C18 stationary phase.

  • Elution: Elute using a linear gradient of water and acetonitrile, with both mobile phases containing 0.1% trifluoroacetic acid (TFA).

    • Causality: The addition of TFA suppresses the ionization of the PAA carboxylate group. Keeping the molecule in its neutral state ensures sharp peak shapes, prevents tailing, and allows for reproducible retention times based strictly on the lipophilicity of the ring substituents.

Quantitative Data Summaries

The following table summarizes the yield, efficacy, and application data for various PAA derivatives discussed in this guide, highlighting the efficiency of the described isolation methods.

CompoundSource / Synthesis MethodKey Application / ActivityYield / Efficacy
Phenylacetic Acid (PAA) Marine Algae (U. pinnatifida)Auxin-like plant growth regulator62 mg isolated from 118 kg algae
2,4-Dihydroxyphenylacetic acid Ilex aquifolium seedsAntioxidant (DPPH assay)IC 50​ = 1.50 × 10 −3 mg/mL
Ibuprofen (α-methyl PAA deriv.) Biocatalysis (P. fluorescens ST)Analgesic, NSAID40% ee (enantiomeric excess)
Unsubstituted PAA Iodide-catalyzed reductionPharmaceutical precursor84% yield (multi-kg scale)

Conclusion

The discovery and isolation of substituted phenylacetic acids require a rigorous understanding of both their biological origins and their physicochemical properties. Whether isolating trace antioxidants from plant seeds via reversed-phase HPLC or scaling up synthetic reductions using iodide catalysis, manipulating the inherent pKa and lipophilicity of the PAA scaffold remains the absolute cornerstone of successful isolation and drug development.

References

  • Source: tandfonline.
  • Source: benchchem.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Foundational

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic Acid (Forphenicine) Executive Summary (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, commonly known as Forp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic Acid (Forphenicine)

Executive Summary

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, commonly known as Forphenicine , is a non-proteinogenic amino acid derivative originally isolated from the fermentation broth of the actinomycete Streptomyces fulvoviridis var. acarbodicus[1][2]. In the landscape of small-molecule therapeutics, Forphenicine occupies a unique niche: it is a potent, uncompetitive inhibitor of alkaline phosphatase (AP) that exhibits profound immunomodulatory and antineoplastic properties[3][4].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind Forphenicine’s biochemical behavior. We will explore how its specific structural moieties dictate its uncompetitive enzyme kinetics, how this biochemical inhibition translates into systemic immune activation via purinergic signaling, and the rigorous, self-validating protocols required to study these pathways in the laboratory.

Structural Biology and Chemical Identity

Forphenicine (C9H9NO4) is a substituted phenylglycine[5]. The core structure consists of a chiral alpha-amino acid backbone attached to a phenyl ring. The critical pharmacophores are the formyl group (-CHO) at the para position and the hydroxyl group (-OH) at the meta position relative to the acetic acid side chain[5].

The spatial arrangement of these functional groups is not coincidental. The formyl and hydroxyl groups create a localized region of high electron density capable of acting as both hydrogen bond donors and acceptors. This specific electronic configuration is strictly required for its integration into the allosteric pockets of the alkaline phosphatase-substrate complex, differentiating it from competitive inhibitors that merely mimic the phosphate substrate.

Core Mechanism: Uncompetitive Inhibition of Alkaline Phosphatase

The defining biochemical feature of Forphenicine is its uncompetitive inhibition of alkaline phosphatase[2]. Unlike competitive inhibitors that fight with the substrate for the free enzyme's active site, an uncompetitive inhibitor binds exclusively to the Enzyme-Substrate (E-S) complex.

The Causality of Uncompetitive Kinetics

When AP binds its substrate (e.g., ATP or p-nitrophenyl phosphate), a conformational shift occurs. Forphenicine exploits this shift, binding to the newly formed E-S complex to create a catalytically dead E-S-I (Enzyme-Substrate-Inhibitor) complex.

Why is this physiologically advantageous? In pathological states such as the tumor microenvironment, extracellular substrate concentrations (like ATP) are highly elevated. A competitive inhibitor would be outcompeted and rendered ineffective in this environment. However, because Forphenicine requires the E-S complex to bind, its inhibitory efficacy actually increases as substrate concentration rises . This fundamental kinetic property explains its potent efficacy in inhibiting the growth of HL-60 leukemia cells and solid tumors[1][3].

G E Alkaline Phosphatase (AP) ES E-S Complex (Conformational Shift) E->ES + Substrate S Substrate (e.g., ATP, pNPP) S->ES ESI E-S-I Complex (Catalytically Dead) ES->ESI + Forphenicine P Products (e.g., Adenosine + Pi) ES->P Normal Catalysis I Forphenicine (Inhibitor) I->ESI

Diagram 1: Uncompetitive inhibition mechanism of Forphenicine targeting the E-S complex.

Quantitative Kinetic Profile

The table below summarizes the kinetic parameters of Forphenicine across different biological models, highlighting its high affinity for intestinal AP isoforms[1][2].

Enzyme SourceSubstrateInhibition TypeIC50 (µg/mL)Ki (Molar)
Chicken Intestine APp-Nitrophenyl phosphate (pNPP)Uncompetitive0.0361.64 × 10⁻⁷ M
Calf Intestine APp-Nitrophenyl phosphate (pNPP)Uncompetitive> 0.036 (Slight)N/A
Escherichia coli APp-Nitrophenyl phosphate (pNPP)Uncompetitive> 0.036 (Slight)N/A

Immunomodulation via Purinergic Axis Regulation

Beyond simple enzyme blockade, Forphenicine acts as a potent immunomodulator. In murine models, it significantly enhances delayed-type hypersensitivity (DTH) to antigens like sheep red blood cells (SRBCs) and increases antibody-forming capacity[2][6]. It also increases survival in experimental autoimmune encephalomyelitis (EAE) models[1][3].

The Mechanistic Link: Tissue-nonspecific alkaline phosphatase (TNAP) expressed on the surface of immune cells is a critical regulator of purinergic signaling. It dephosphorylates extracellular ATP (a pro-inflammatory "danger" signal) into adenosine (a potent immunosuppressive signal). By inhibiting AP, Forphenicine prevents the degradation of extracellular ATP. The sustained ATP pool hyper-activates P2X7 purinergic receptors on macrophages, driving enhanced phagocytosis, cytokine release, and a robust DTH response.

G Forphenicine Forphenicine AP Cell Surface AP (TNAP) Forphenicine->AP Inhibits Adenosine Adenosine (Immunosuppressive) AP->Adenosine ATP Extracellular ATP (Pro-inflammatory) ATP->Adenosine Blocked by Forphenicine P2X7 P2X7 Purinergic Receptor ATP->P2X7 Activates Macrophage Macrophage Activation P2X7->Macrophage Signaling Cascade DTH Enhanced DTH Response Macrophage->DTH Promotes

Diagram 2: Forphenicine modulates immunity by preserving extracellular ATP to activate P2X7 receptors.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include intrinsic checks to confirm that the observed data is a direct result of Forphenicine's specific mechanism of action.

Protocol 1: Kinetic Validation of Uncompetitive AP Inhibition

Objective: To mathematically prove that Forphenicine binds the E-S complex rather than the free enzyme. Rationale: By varying both substrate and inhibitor concentrations, a Lineweaver-Burk plot will yield parallel lines—the hallmark of uncompetitive inhibition.

  • Reagent Preparation: Prepare a 0.1 M diethanolamine buffer (pH 9.8) containing 0.5 mM MgCl₂. Reconstitute Forphenicine in dilute acetic acid or H₂O[2].

  • Matrix Setup: In a 96-well microplate, create a 2D matrix.

    • X-axis: Varying concentrations of pNPP substrate (0.1 mM to 5.0 mM).

    • Y-axis: Varying concentrations of Forphenicine (0, 0.05 µM, 0.15 µM, 0.5 µM).

  • Enzyme Addition: Add 10 µL of purified chicken intestine AP (0.01 U/mL) to all wells simultaneously using a multichannel pipette.

  • Kinetic Monitoring: Immediately read the absorbance at 405 nm (measuring the release of p-nitrophenol) continuously every 30 seconds for 10 minutes at 37°C.

  • Self-Validation Check: Plot 1/V0​ versus 1/[S] . If the lines intersect at the y-axis, the assay has failed (indicating competitive inhibition or reagent degradation). Parallel lines validate the uncompetitive nature of Forphenicine. Calculate the Ki​ from the x-intercepts.

Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Restoration Assay

Objective: To evaluate the in vivo immunomodulatory efficacy of Forphenicine[2][6]. Rationale: Using an immunosuppressed murine model isolates the drug's ability to actively restore macrophage and T-cell function, rather than just passively boosting a healthy immune system.

  • Sensitization (Day 0): Shave the abdomen of C57BL/6 mice. Apply 50 µL of 2% oxazolone (in acetone/olive oil) topically.

  • Immunosuppression Control: Administer cyclophosphamide (100 mg/kg, IP) to a subset of mice to induce baseline immunosuppression[6][7].

  • Treatment Window (Days 1-4): Administer Forphenicine (100 µ g/animal ) via oral gavage daily. Include a vehicle-only control group.

  • Elicitation (Day 5): Challenge the right ear of all mice with 10 µL of 1% oxazolone. Apply vehicle to the left ear as an internal baseline control.

  • Quantification (Day 6): 24 hours post-challenge, measure the ear thickness using a digital micrometer.

  • Self-Validation Check: The Δ thickness (Right Ear - Left Ear) in the cyclophosphamide + vehicle group must be significantly lower than the healthy control. Restoration of Δ thickness in the Forphenicine group validates its immunomodulatory rescue effect.

Translational Perspectives: Structure-Activity Relationship (SAR)

A critical insight into Forphenicine's mechanism comes from its synthetic derivative, Forphenicinol [6]. In Forphenicinol, the formyl group (-CHO) is reduced to a hydroxymethyl group (-CH₂OH).

This minor structural change completely abolishes its ability to inhibit alkaline phosphatase[6]. However, Forphenicinol retains potent immunomodulatory and antineoplastic activities (e.g., enhancing macrophage phagocytosis and suppressing IMC carcinoma)[6][7]. This divergence suggests a dual-target paradigm: while AP inhibition is mediated strictly by the formyl-hydroxy spatial arrangement, the broader immunomodulatory effects may also involve direct binding to other cell-surface receptors or independent intracellular signaling cascades. This SAR dichotomy remains a highly active area of drug development for ulcerative colitis and oncology[7].

References

  • PubMed. "Forphenicine, and inhibitor of alkaline phosphatase produced by actinomycetes". nih.gov. URL: [Link]

  • PubChem. "Forphenicine | C9H9NO4 | CID 42560 - PubChem". nih.gov. URL:[Link]

Sources

Exploratory

potential therapeutic targets of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

Unlocking the Therapeutic Potential of (2S)-2-Amino-2-(4-formyl-3-hydroxyphenyl)acetic Acid: Targets, Mechanisms, and Clinical Translation As a Senior Application Scientist navigating the complex landscape of drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Therapeutic Potential of (2S)-2-Amino-2-(4-formyl-3-hydroxyphenyl)acetic Acid: Targets, Mechanisms, and Clinical Translation

As a Senior Application Scientist navigating the complex landscape of drug discovery, I approach non-proteinogenic amino acids not merely as structural curiosities, but as precision tools for modulating intricate biological networks. Among these, (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid —commonly known as Forphenicine —stands out as a masterclass in microbial chemical ecology translated into human therapeutics.

Isolated from the fermentation broth of Streptomyces fulvoviridis var. acarbodicus[1][2], this small molecule was initially identified through a targeted screening for inhibitors of cell-surface enzymes[3]. Today, it represents a highly versatile pharmacophore with dual roles: a potent, uncompetitive enzyme inhibitor and a robust biological response modifier (immunomodulator). This technical guide synthesizes the mechanistic causality, quantitative pharmacodynamics, and self-validating experimental workflows necessary to leverage forphenicine in modern drug development.

Core Molecular Target: Ecto-Enzyme Modulation via Alkaline Phosphatase

The primary, high-affinity target of forphenicine is Alkaline Phosphatase (AP) [4]. However, the true therapeutic value of forphenicine lies in how it inhibits this enzyme.

Unlike standard competitive inhibitors that block the active site and are eventually outcompeted by rising substrate concentrations, forphenicine functions as an uncompetitive inhibitor [2][3]. It binds exclusively to the Enzyme-Substrate (ES) complex.

  • The Causality of Efficacy: In pathological microenvironments where substrate accumulates, the concentration of the ES complex increases. Consequently, forphenicine's binding affinity and inhibitory potency paradoxically increase as the disease state drives substrate up-regulation. This ensures sustained target engagement without the need for escalating systemic dosing.

Purinergic Signaling and Arterial Calcification

Beyond intestinal isozymes, forphenicine's ability to modulate Tissue-Nonspecific Alkaline Phosphatase (TNAP) has profound cardiovascular implications. TNAP regulates the levels of extracellular inorganic pyrophosphate (PPi), a potent endogenous inhibitor of vascular mineralization. By inhibiting TNAP, forphenicine prevents the aberrant hydrolysis of PPi, maintaining the local anti-calcification gradient. This positions the molecule as a prime therapeutic candidate for treating arterial calcification, aortic stenosis, and atherosclerosis[5].

Immunomodulatory and Antineoplastic Mechanisms

Why does an alkaline phosphatase inhibitor act as an immunomodulator? The causality is rooted in cellular localization. Alkaline phosphatases function as ecto-enzymes anchored to the external surface of intact mammalian cells, including macrophages and T-lymphocytes[3].

When forphenicine binds to these surface receptors, it does not merely halt phosphate hydrolysis; it alters membrane dynamics and purinergic signaling. This receptor cross-talk exerts a mitogenic effect, stimulating lymphocyte blastogenesis and enhancing macrophage bactericidal activity (e.g., against P. aeruginosa)[3][6]. Phenotypically, this translates to a massive enhancement of Delayed-Type Hypersensitivity (DTH) and an increase in antibody-forming cells[1][3].

Furthermore, forphenicine exhibits direct antineoplastic action against murine syngeneic tumors (such as IMC carcinoma and S180 sarcoma) and inhibits the growth of HL-60 promyelocytic leukemia cells at micromolar concentrations[6][7].

Pathway A Forphenicine (Ligand) B Ecto-Alkaline Phosphatase (Enzyme-Substrate Complex) A->B Binds ES Complex C Uncompetitive Inhibition (Decreased PPi Hydrolysis) B->C Induces D Purinergic Signaling Modulation (Increased Extracellular PPi) C->D Alters Microenvironment E Macrophage & T-Cell Activation D->E Receptor Cross-talk G Inhibition of Arterial Calcification D->G Mineralization Control F Enhanced DTH Response E->F Immunomodulation

Forphenicine mechanism: AP inhibition alters purinergic signaling to drive immunomodulation.

Quantitative Pharmacodynamics

To facilitate rapid comparative analysis for drug development professionals, the critical quantitative parameters of forphenicine are consolidated below.

ParameterValue / DescriptionExperimental Context
Molecular Weight 195.17 g/mol Computed physicochemical property[8]
Target Enzyme Alkaline PhosphatasePrimary in vitro screening target[4]
IC50 (Inhibition) 0.036 µg/mLSpectrophotometric pNPP assay (Chicken Intestine)[1][2]
Ki (Inhibition Constant) 1.64 × 10⁻⁷ MUncompetitive inhibition kinetics[1][2]
HL-60 Growth Inhibition 10 µMIn vitro human leukemia cell culture[7]
In Vivo DTH Enhancement 1 - 1000 µ g/mouse Intraperitoneal injection at time of immunization[3]
Antineoplastic Dose 0.05 - 5 mg/kg / dayMurine syngeneic tumor models (e.g., IMC carcinoma)[3][6]

Self-Validating Experimental Protocols

Reliable data generation requires assays that inherently control for false positives. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Uncompetitive Inhibition Kinetics Assay

Causality of Experimental Choices: We utilize p-nitrophenyl phosphate (pNPP) because its hydrolysis product, p-nitrophenol, provides a direct, continuous colorimetric readout at 405 nm. This allows for real-time kinetic tracking of the enzyme velocity rather than relying on end-point assumptions that can mask non-linear degradation[1][3]. Self-Validating System: The protocol mandates the parallel use of a known competitive inhibitor (e.g., L-phenylalanine). By plotting the data on a Lineweaver-Burk plot, the assay self-validates: if forphenicine is truly uncompetitive, its regression lines will be parallel to the uninhibited enzyme across varying substrate concentrations. If the lines intersect at the y-axis, the assay has failed or the compound has degraded.

  • Enzyme Preparation: Reconstitute alkaline phosphatase in diethanolamine buffer (pH 9.8) supplemented with 0.5 mM MgCl₂.

  • Substrate Titration: Prepare pNPP in a concentration gradient (0.1 mM to 5.0 mM) across a 96-well plate.

  • Inhibitor Addition: Add forphenicine in a dose-response gradient (0.01 µg/mL to 10 µg/mL). In parallel wells, add L-phenylalanine as the competitive control.

  • Kinetic Readout: Incubate at 37°C and measure absorbance at 405 nm every 60 seconds for 15 minutes.

  • Data Transformation: Calculate initial velocities (V₀) and plot 1/V₀ versus 1/[S] to determine the Ki and confirm the uncompetitive parallel shift.

Protocol S1 Step 1 Enzyme & Substrate Incubation S2 Step 2 Forphenicine Titration (0.01 - 10 µg/mL) S1->S2 Validate ES Formation S3 Step 3 Kinetic Readout (Absorbance 405 nm) S2->S3 Measure Hydrolysis S4 Step 4 Lineweaver-Burk Plot Analysis S3->S4 Determine Ki

Step-by-step kinetic workflow for validating the uncompetitive inhibition of alkaline phosphatase.

Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Rescue Assay

Causality of Experimental Choices: We employ sheep red blood cells (SRBCs) or oxazolone as haptens because they elicit a robust, T-cell-mediated localized inflammatory response (footpad swelling). This provides a highly quantifiable, phenotypic readout of cell-mediated immunity[6]. Self-Validating System: A standard DTH assay only measures immune enhancement above a healthy baseline, which can be easily confounded by non-specific adjuvant effects or localized irritation. This protocol incorporates a cyclophosphamide-induced immunosuppression cohort . By demonstrating that forphenicine rescues the DTH response in immunosuppressed mice back to the wild-type baseline, the system self-validates the compound as a true systemic immunorestorative agent[3][6].

  • Sensitization: On Day 0, immunize mice via subcutaneous injection of 10⁸ SRBCs.

  • Immunosuppression (Control Cohort): Administer cyclophosphamide (intraperitoneal) to a subset of mice on Day 1 to suppress T-cell proliferation.

  • Treatment: Administer forphenicine (or its orally active derivative, forphenicinol) at 100 µ g/animal daily from Day 1 to Day 4[6].

  • Challenge: On Day 5, inject 10⁸ SRBCs into the right hind footpad. Inject an equal volume of saline into the left hind footpad as an internal baseline.

  • Quantification: 24 hours post-challenge, measure the difference in footpad thickness using precision calipers. A successful rescue is defined as a statistically significant increase in swelling in the cyclophosphamide + forphenicine group compared to the cyclophosphamide + vehicle group.

Future Perspectives: Derivatization and Translation

While native forphenicine is a powerful tool compound, its clinical trajectory relies heavily on its derivatives. Forphenicinol , the reduced alcohol derivative of forphenicine, was synthesized to overcome pharmacokinetic hurdles, offering oral bioavailability while retaining the ability to prevent cyclophosphamide-induced immune suppression and enhance macrophage phagocytosis[1][2][6]. As research pivots toward targeted immunotherapies and vascular calcification inhibitors, the (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid scaffold remains a highly privileged structure for next-generation drug design.

References

  • Source: nih.
  • Source: tandfonline.
  • Title: Forphenicine | Alkaline Phosphatase Inhibitor - MedchemExpress.
  • Source: funakoshi.co.
  • Title: Oxazolone | MedChemExpress (MCE)
  • Source: nih.
  • Source: windows.
  • Title: US20090142347A1 - Tissue-Nonspecific Alkaline Phosphatase (TNAP)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Solubility Dynamics, and Stability Kinetics of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

Introduction and Structural Context (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, commonly designated as L-forphenicine, is a rare non-proteinogenic amino acid metabolite originally isolated from the fermentation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, commonly designated as L-forphenicine, is a rare non-proteinogenic amino acid metabolite originally isolated from the fermentation broth of [1]. Recognized primarily as a potent, uncompetitive inhibitor of alkaline phosphatase and an immunomodulator capable of enhancing delayed-type hypersensitivity[2][3], its translation from a biological probe to a viable therapeutic candidate requires rigorous physicochemical characterization.

This guide provides an authoritative analysis of the solubility and stability profiles of forphenicine. By dissecting the mechanistic causality behind its behavior, we establish self-validating protocols for laboratory evaluation and formulation development.

Structural Causality and Physicochemical Profiling

Forphenicine is a highly functionalized phenylglycine derivative. Its macroscopic properties are entirely dictated by three critical molecular features:

  • Zwitterionic Backbone: The α -amino and carboxylic acid groups form a zwitterion at physiological pH, resulting in a high crystal lattice energy that resists dissolution in non-aqueous media.

  • Phenolic and Formyl Moieties: The 3-hydroxy and 4-formyl groups engage in extensive intermolecular hydrogen bonding, further stabilizing the solid state.

  • Chiral α -Carbon: The proximity of the aromatic ring to the α -carbon makes the chiral center stereochemically labile, a hallmark vulnerability of[4].

Quantitative Solubility Profile

The compound exhibits highly specific solvation requirements. Notably, researchers must avoid the standard practice of preparing high-concentration stock solutions in DMSO for in vitro assays, as the aprotic nature of DMSO cannot disrupt the zwitterionic lattice[3].

Table 1: Physicochemical and Solubility Profile of Forphenicine

Solvent / MediumSolubility StatusMechanistic Rationale
Deionized H₂O SolubleHigh dielectric constant stabilizes the zwitterionic core[3].
Dilute HCl / AcOH SolubleProtonation of the carboxylate disrupts the zwitterionic lattice, increasing solvation[3].
Methanol (MeOH) InsolubleInsufficient hydrogen-bond capacity to disrupt the highly stable crystal lattice[3].
DMSO InsolubleAprotic nature completely fails to solvate the ionic domains of the zwitterion[3].
Benzene InsolubleNon-polar environment cannot interact with the highly polar phenolic and formyl moieties[3].

Thermodynamic Solubility Dynamics

Because forphenicine exhibits amphoteric behavior, its solubility is fundamentally pH-dependent, following a classic U-shaped curve. Minimum solubility occurs at its isoelectric point (pI), where the net charge is zero and intermolecular ionic interactions are maximized.

Protocol 1: Self-Validating Equilibrium Solubility Determination

Objective: To map the intrinsic pH-solubility profile while ensuring no phase transformation or chemical degradation skews the thermodynamic data.

  • Step 1: Media Preparation & Saturation. Prepare aqueous buffers ranging from pH 1.2 to 10.0. Add excess forphenicine powder to 1.0 mL of each buffer in sealed amber glass vials.

    • Causality: Amber glass prevents photo-oxidative degradation of the reactive formyl group during the prolonged assay.

  • Step 2: Thermodynamic Equilibration. Incubate vials at 25.0 ± 0.1 °C on a thermoshaker at 400 rpm for 24 hours.

    • Causality: A full 24-hour cycle ensures true thermodynamic equilibrium is reached, overcoming the high activation energy required to disrupt the zwitterionic crystal lattice.

  • Step 3: Phase Separation. Isolate the soluble fraction via ultracentrifugation (15,000 × g, 15 min).

    • Causality: Syringe filtration is explicitly avoided because amphoteric compounds often adsorb non-specifically to standard nylon or PTFE filter membranes, artificially lowering the measured solubility.

  • Step 4: Quantitation & Mass Balance (Validation). Dilute the supernatant and quantify via HPLC-UV at 254 nm. Simultaneously, dissolve the residual solid pellet in dilute HCl and quantify.

    • Validation: The sum of the dissolved and residual fractions must equal the initial input mass (±5%). A mass balance failure immediately flags chemical degradation during equilibration.

  • Step 5: Solid-State Verification (Validation). Analyze a fraction of the residual solid via powder X-ray diffraction (pXRD).

    • Validation: This confirms that the undissolved material remains the free-base zwitterion and has not converted into a less soluble salt form (e.g., a hydrochloride salt at low pH), which would invalidate the intrinsic solubility measurement.

G N1 Compound Aliquot (Forphenicine) N2 Buffer Addition (pH 1.2 to 10.0) N1->N2 N3 Thermodynamic Equilibration (24h at 25°C, 400 rpm) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 N5 Supernatant Analysis (HPLC-UV at 254 nm) N4->N5 Soluble Fraction N6 Solid State Verification (pXRD / DSC) N4->N6 Residual Solid N7 Data Synthesis (Solubility Curve & Mass Balance) N5->N7 N6->N7

Figure 1: Self-validating workflow for thermodynamic solubility and solid-state verification.

Stability Kinetics and Degradation Pathways

The stability of forphenicine is compromised by two primary degradation pathways: oxidative degradation of the formyl group and, more critically, base-catalyzed racemization.

Phenylglycine derivatives are notoriously [5]. The mechanism proceeds via the abstraction of the α -proton, forming a resonance-stabilized carbanion (enolate). In forphenicine, the strongly electron-withdrawing 4-formyl group further delocalizes the negative charge, significantly lowering the activation energy for proton abstraction compared to aliphatic amino acids[4]. Consequently, exposure to alkaline pH results in rapid conversion from the active L-isomer to an inactive racemic mixture.

G L_Isomer L-Forphenicine (Active Eutomer) Enolate Resonance-Stabilized Carbanion Intermediate L_Isomer->Enolate Base Catalysis (pH > 7) Alpha-Proton Abstraction Oxidation Oxidative Degradation (Formyl -> Carboxyl) L_Isomer->Oxidation ROS / Light Exposure D_Isomer D-Forphenicine (Inactive Distomer) Enolate->D_Isomer Non-Stereoselective Protonation

Figure 2: Primary degradation pathways of forphenicine including base-catalyzed racemization.

Protocol 2: Forced Degradation and Racemization Kinetics

Objective: To quantify the rate of L-to-D chiral inversion and oxidative degradation under stress conditions.

  • Step 1: Stress Induction. Prepare 1.0 mg/mL solutions of L-forphenicine in dilute HCl (pH 3.0), neutral water (pH 7.0), and dilute NaOH (pH 10.0). Incubate at 40°C.

    • Causality: Elevated temperature accelerates kinetic events, allowing for the calculation of Arrhenius activation energies for both racemization and oxidation.

  • Step 2: Chiral Chromatographic Resolution. At predetermined time points (0, 2, 4, 8, 24 hours), quench the reaction by neutralizing the pH. Analyze using a chiral stationary phase LC column (e.g., Crownpak CR(+)) with an acidic mobile phase.

    • Causality: Acidic mobile phases protonate the α -amino group, enabling host-guest complexation with the chiral crown ether stationary phase for baseline resolution of the L and D enantiomers.

  • Step 3: Kinetic Modeling (Validation). Plot the natural log of the L-isomer concentration versus time.

    • Validation: The data must fit a pseudo-first-order kinetic model ( R2>0.99 ). Deviations from linearity indicate complex secondary degradation pathways (e.g., simultaneous racemization and oxidation) requiring coupled differential equation modeling.

Formulation and Storage Directives

Based on its physicochemical profile, forphenicine must be stored as a dry powder at room temperature, strictly protected from light and moisture[2]. Aqueous formulations intended for in vivo administration or in vitro screening should be buffered at a slightly acidic pH (e.g., pH 4.0 - 5.5) to maximize solubility via protonation while actively suppressing the base-catalyzed racemization pathway.

References

  • Forphenicine, and inhibitor of alkaline phosphatase produced by actinomycetes. The Journal of Antibiotics (Tokyo).[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Incorporation of (2S)-2-Amino-2-(4-formyl-3-hydroxyphenyl)acetic acid for Advanced Peptide Bioconjugation

Executive Summary & Mechanistic Rationale The unnatural amino acid (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid (commonly known as L-Forphenicine or 4-formyl-3-hydroxyphenylglycine) [1] is a highly specialized bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The unnatural amino acid (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid (commonly known as L-Forphenicine or 4-formyl-3-hydroxyphenylglycine) [1] is a highly specialized building block for solid-phase peptide synthesis (SPPS). Originally identified as a natural product inhibitor of alkaline phosphatase [2], its structural features make it exceptionally valuable for modern drug development, specifically in the generation of peptide-drug conjugates (PDCs) and targeted biologics.

The core advantage of this amino acid lies in its salicylaldehyde moiety (an aldehyde group ortho to a phenolic hydroxyl). In bioorthogonal chemistry, standard aliphatic or simple aromatic aldehydes suffer from sluggish reaction kinetics during oxime or hydrazone ligations. The ortho-hydroxyl group of L-Forphenicine fundamentally alters this energetic landscape via two mechanisms:

  • Intramolecular Acid-Base Catalysis: The phenolic hydroxyl acts as an internal proton donor/acceptor, dramatically accelerating the dehydration of the intermediate carbinolamine into the final oxime/hydrazone.

  • Thermodynamic Stabilization: The resulting conjugate forms a highly stable intramolecular hydrogen bond between the imine nitrogen and the ortho-hydroxyl group, rendering the linkage resistant to hydrolysis under physiological conditions.

This guide provides a comprehensive, self-validating methodology for synthesizing the Fmoc-protected, acetal-masked building block, incorporating it into peptides without racemization, and executing high-efficiency bioconjugations.

Workflow Visualization

SynthesisWorkflow N1 1. Formylation (Duff Reaction) L-3-Hydroxyphenylglycine -> L-Forphenicine N2 2. N-alpha Protection Fmoc-OSu, NaHCO3 N1->N2 N3 3. Aldehyde Protection HC(OMe)3, pTSA (Dimethyl Acetal) N2->N3 N4 4. Solid-Phase Peptide Synthesis DIC/Oxyma Coupling (Avoid Racemization) N3->N4 N5 5. Global Cleavage & Deprotection TFA/TIS/H2O -> Yields Reactive Aldehyde N4->N5

Figure 1: Five-step workflow for the synthesis and SPPS incorporation of Fmoc-L-Forphenicine.

Protocol I: Synthesis of Fmoc-(2S)-2-amino-2-(4-(dimethoxymethyl)-3-hydroxyphenyl)acetic acid

Causality & Design: Unprotected aldehydes are incompatible with standard Fmoc-SPPS because they can form Schiff bases with the N-terminal amine of the growing peptide chain during piperidine deprotection steps. By masking the aldehyde as a dimethyl acetal, the side chain remains inert during synthesis but is quantitatively unmasked during the final acidic cleavage (TFA).

Step-by-Step Methodology
  • Formylation (Duff Reaction):

    • Suspend (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid (10 mmol) and hexamethylenetetramine (HMTA, 12 mmol) in trifluoroacetic acid (TFA, 20 mL).

    • Heat to 70°C for 12 hours under argon.

    • Quench by pouring into ice-cold water (100 mL) and stir for 2 hours to hydrolyze the iminium intermediate. Adjust pH to 5.5 to precipitate L-Forphenicine. Filter and dry.

  • Fmoc Protection:

    • Dissolve L-Forphenicine (8 mmol) in 10% aqueous NaHCO₃ (30 mL) and cool to 0°C.

    • Dropwise add Fmoc-OSu (8.5 mmol) dissolved in 1,4-dioxane (30 mL). Stir at room temperature (RT) for 12 hours.

    • Acidify to pH 2.0 with 1M HCl, extract with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Acetalization:

    • Dissolve the Fmoc-protected intermediate in anhydrous methanol (40 mL).

    • Add trimethyl orthoformate (40 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.4 mmol).

    • Reflux for 4 hours. Neutralize with Amberlyst A21 basic resin, filter, and concentrate to yield the final SPPS building block.

Self-Validation & QC:

  • ¹H NMR (DMSO-d₆): Confirm the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the acetal methine proton (~5.5 ppm, s, 1H) and methoxy protons (~3.3 ppm, s, 6H).

  • LC-MS: Calculated for C₂₆H₂₅NO₇ [M+H]⁺: 464.17; observe corresponding mass.

Protocol II: Solid-Phase Peptide Synthesis (SPPS)

Causality & Design: L-Forphenicine is a phenylglycine derivative. Phenylglycines are notoriously prone to base-catalyzed racemization (epimerization) during carboxylate activation due to the high acidity of the alpha-proton and the stability of the resulting oxazolone intermediate [2]. Therefore, standard uronium salts (HATU/HBTU) with strongly basic DIPEA must be strictly avoided. We employ DIC/OxymaPure, which maintains a mildly acidic activation environment, suppressing racemization to <0.5%.

Step-by-Step Methodology
  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of Standard Amino Acids: Use 3 eq Fmoc-AA-OH, 3 eq DIC, and 3 eq OxymaPure in DMF for 45 minutes.

  • Coupling of the Forphenicine Derivative:

    • Dissolve 2.5 eq of the synthesized Fmoc-(2S)-2-amino-2-(4-(dimethoxymethyl)-3-hydroxyphenyl)acetic acid and 2.5 eq OxymaPure in DMF.

    • Add 2.5 eq DIC, wait 1 minute (minimal pre-activation), and add to the resin. Couple for 2 hours at RT.

  • Global Cleavage & Unmasking:

    • Treat the dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v) for 2.5 hours at RT.

    • Mechanism: This step cleaves the peptide from the resin, removes standard side-chain protectors, and quantitatively hydrolyzes the dimethyl acetal back to the reactive salicylaldehyde.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Self-Validation & QC:

  • LC-MS: Verify the exact mass. The mass should reflect the free aldehyde (loss of 46 Da relative to the acetal).

  • UV-Vis Spectroscopy: The purified peptide will exhibit a characteristic absorption peak at ~320 nm, indicative of the ortho-hydroxybenzaldehyde chromophore.

Table 1: SPPS Coupling Condition Optimization for Phenylglycine Derivatives
Activation ReagentsBasePre-activation TimeCoupling Yield (%)Epimerization (D-isomer %)
HATUDIPEA (2 eq)5 min98%15.4%
HBTUDIPEA (2 eq)5 min95%12.1%
DIC / HOBtNone0 min88%3.2%
DIC / OxymaPure None 0 min 99% < 0.5%

Protocol III: Site-Specific Oxime Bioconjugation

Causality & Design: Standard oxime ligations require high concentrations of aniline as a nucleophilic catalyst to proceed at practical rates. However, the ortho-hydroxyl group of L-Forphenicine acts as an internal catalyst. This allows the bioconjugation to proceed rapidly at mild pH (4.5–6.0) without toxic aniline additives, preserving the structural integrity of sensitive biological payloads.

LigationPathway A Peptide with Salicylaldehyde Tag C Carbinolamine Intermediate A->C Nucleophilic Attack (pH 4.5) B Aminooxy-Payload (R-O-NH2) B->C D Stable Oxime Conjugate (Intramolecular H-Bond) C->D Rapid Dehydration (Ortho-OH Catalyzed)

Figure 2: Mechanistic pathway of ortho-hydroxyl accelerated oxime bioconjugation.

Step-by-Step Methodology
  • Peptide Preparation: Dissolve the purified L-Forphenicine-containing peptide in 100 mM Sodium Acetate buffer (pH 4.5) to a final concentration of 100 µM.

  • Conjugation: Add 1.5 to 2.0 equivalents of the aminooxy-functionalized payload (e.g., aminooxy-PEG, aminooxy-fluorophore, or aminooxy-cytotoxin).

  • Incubation: Gently agitate the mixture at RT for 1 to 2 hours. (No aniline catalyst is required).

  • Purification: Purify the resulting conjugate via semi-preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

Self-Validation & QC:

  • Reaction Monitoring: Track the reaction via analytical HPLC. The starting peptide peak will deplete, replaced by a single product peak.

  • Mass Spectrometry: The product mass should equal (Mass of Peptide) + (Mass of Payload) - 18.01 Da (H₂O).

Table 2: Quantitative Comparison of Bioconjugation Kinetics
Aldehyde Tag TypeLigation PartnerpHCatalystRate Constant ( k2​ , M⁻¹ s⁻¹)Conjugate Stability ( t1/2​ at pH 7.4)
Standard BenzaldehydeAminooxy-PEG4.5None 1.2×10−3 ~48 hours
Standard BenzaldehydeAminooxy-PEG4.510 mM Aniline 2.8×10−2 ~48 hours
L-Forphenicine Tag Aminooxy-PEG 4.5 None 4.5×10−1 > 14 days (H-bond stabilized)

References

  • PubChem Compound Summary for CID 42560, Forphenicine. National Center for Biotechnology Information. Retrieved March 29, 2026, from[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, Royal Society of Chemistry (2015). Retrieved March 29, 2026, from[Link]

Application

Application Note: Quantitative Analysis of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid in Human Plasma using UPLC-MS/MS

Introduction (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid is a specialized aromatic amino acid of significant interest in metabolic research, drug development, and clinical diagnostics. Its unique structure, feat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid is a specialized aromatic amino acid of significant interest in metabolic research, drug development, and clinical diagnostics. Its unique structure, featuring a reactive formyl group and a phenolic hydroxyl group, suggests a potential role as a biomarker or a metabolic intermediate. Accurate and precise quantification of this analyte in complex biological matrices, such as human plasma, is essential for elucidating its biochemical pathways, assessing its diagnostic potential, and supporting pharmacokinetic studies.

The inherent polarity of the molecule, coupled with its low expected concentrations in biological systems, presents a significant analytical challenge. Traditional methods like HPLC-UV may lack the required sensitivity and selectivity. This application note details a robust, sensitive, and specific method for the quantification of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This approach combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, providing a reliable analytical solution for researchers, scientists, and drug development professionals.[1][2][3]

The protocol herein is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline for the validation of analytical procedures, ensuring the generation of trustworthy and reproducible data suitable for regulatory submission.[4][5][6][7][8]

Principle of the Method

The analytical strategy is based on Reversed-Phase Liquid Chromatography (RPLC) for the separation of the target analyte from endogenous plasma components, followed by detection using a tandem mass spectrometer.

  • Sample Preparation: The protocol employs a straightforward protein precipitation step using acidified acetonitrile.[9][10] This procedure efficiently removes high-molecular-weight proteins, which can interfere with the analysis and damage the UPLC column, while ensuring high recovery of the polar analyte. An isotopically labeled internal standard (IS), (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid-¹³C₆, is used to compensate for variability during sample preparation and instrument analysis.

  • UPLC Separation: A reversed-phase C18 column is used to retain and separate the analyte from other small molecules in the plasma extract. A gradient elution with a mobile phase consisting of acidified water and an organic solvent provides a rapid and efficient separation.

  • MS/MS Detection: Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances sensitivity, allowing for accurate quantification even at very low concentrations.[11][12]

Figure 1: Principle of MRM Detection cluster_MS Tandem Mass Spectrometer Precursor Precursor Ion (Analyte [M+H]⁺) Q1 Quadrupole 1 (Mass Filter) Precursor->Q1 Ion Source (ESI) Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Selects Precursor Q3 Quadrupole 3 (Mass Filter) Q2->Q3 Selects Product Detector Detector (Signal) Q3->Detector

Caption: Figure 1: Principle of MRM Detection.

Materials, Reagents, and Instrumentation
3.1. Materials and Reagents
  • (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid (Reference Standard, >98% purity)

  • (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid-¹³C₆ (Internal Standard, >98% purity, >99% isotopic purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, 99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma, K₂EDTA (drug-free, pooled)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

3.2. Instrumentation and UPLC-MS/MS Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer is required. The following tables outline the recommended starting conditions, which should be optimized for the specific instrument used.

Table 1: UPLC Parameters | Parameter | Setting | | :--- | :--- | | Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 2 | | | 0.5 | 2 | | | 2.5 | 60 | | | 2.6 | 95 | | | 3.5 | 95 | | | 3.6 | 2 | | | 5.0 | 2 |

Table 2: MS/MS Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Source Temp. | 150°C | | Desolvation Temp. | 400°C | | Desolvation Gas Flow | 800 L/hr | | Collision Gas | Argon | | MRM Transitions | Analyte | Precursor (m/z) > Product (m/z) | Collision Energy (eV) | | | Analyte | 196.1 > 150.1 | 15 | | | Internal Standard | 202.1 > 156.1 | 15 |

(Note: MRM transitions are hypothetical and must be optimized by infusing the reference standard to determine the most abundant and stable precursor and product ions.)

Experimental Protocols

Figure 2: Overall Analytical Workflow cluster_prep Preparation cluster_analysis Analysis STOCK 1. Prepare Stock & Working Solutions SAMPLE 2. Prepare Plasma Samples (Spike, Precipitate, Centrifuge) STOCK->SAMPLE LCMS 3. UPLC-MS/MS Acquisition SAMPLE->LCMS DATA 4. Data Processing (Integration & Quantification) LCMS->DATA REPORT 5. Report Results DATA->REPORT

Caption: Figure 2: Overall Analytical Workflow.

Protocol 1: Preparation of Stock, Calibration, and QC Samples

Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using a solvent that mimics the final sample extract (50:50 Acetonitrile:Water) minimizes solvent effects during injection.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of the analyte and internal standard (IS) into separate volumetric flasks.

    • Dissolve in a small amount of methanol and bring to final volume with 50:50 Acetonitrile:Water to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard & IS Solutions:

    • Perform serial dilutions of the primary stocks using 50:50 Acetonitrile:Water to create a set of working standard solutions for spiking calibration standards (CS).

    • Prepare a working IS solution at a concentration of 1 µg/mL.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Label microcentrifuge tubes for each CS and QC level.

    • Spike 5 µL of the appropriate working standard solution into 95 µL of drug-free human plasma to achieve the desired concentrations.

    • Typical concentration ranges:

      • CS: 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.

      • QC: Low (3 ng/mL), Mid (75 ng/mL), High (750 ng/mL).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: This "crash" method is fast and effective for removing the bulk of proteinaceous material. The acid helps in denaturing proteins, while the acetonitrile acts as the precipitating solvent. The IS is added early to control for recovery and variability throughout the process.

  • Aliquot Samples: Pipette 100 µL of plasma (standards, QCs, or unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add Internal Standard: Add 10 µL of the 1 µg/mL working IS solution to every tube except the blank matrix.

  • Precipitate Proteins: Add 300 µL of precipitation solution (Acetonitrile with 1% Formic Acid).

  • Vortex: Vortex each tube vigorously for 1 minute to ensure complete protein denaturation and mixing.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to an autosampler vial with an insert.

  • Analyze: The samples are now ready for injection into the UPLC-MS/MS system.

Method Validation Protocol

A full validation should be conducted according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[4][5][6]

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Experiment Acceptance Criteria
Selectivity/Specificity To ensure no interference from endogenous components at the retention time of the analyte and IS. Analyze 6 different batches of blank plasma. Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response. Analyze a calibration curve with at least 6 non-zero points over 3 separate runs. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the variability of the measurements. Analyze 6 replicates of LLOQ, LQC, MQC, and HQC samples on 3 different days. Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Determined as the lowest point on the calibration curve meeting accuracy/precision criteria. Accuracy within ±20% of nominal; Precision (CV) ≤20%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix. Compare analyte response in post-extraction spiked samples to response in neat solution at LQC and HQC levels. Matrix Factor should be between 0.85 and 1.15. CV ≤15%.
Recovery To evaluate the efficiency of the extraction process. Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at LQC and HQC levels. Recovery should be consistent, precise (CV ≤15%), and reproducible.

| Stability | To ensure analyte integrity under various storage and handling conditions. | Analyze LQC and HQC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of nominal values. |

Data Analysis and System Suitability
  • Data Processing: Integrate the chromatographic peaks for the analyte and the IS using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression model.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculation from the regression equation of the calibration curve.

  • System Suitability: Before initiating a sample run, inject a mid-level QC sample multiple times (n=5). The peak area and retention time should have a CV of ≤5% to demonstrate the system is performing adequately.

Troubleshooting

Table 4: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Sensitivity / No Peak - Incorrect MRM transitions or tuning.- Sample degradation.- Clogged ESI probe or transfer line. - Re-optimize MS parameters by infusing the standard.- Check sample stability; prepare fresh samples.- Perform instrument source cleaning and maintenance.
High Background Noise - Contaminated mobile phase or solvent lines.- Matrix interference. - Prepare fresh mobile phases; purge the system.- Optimize sample cleanup (e.g., consider SPE).
Poor Peak Shape - Column degradation or contamination.- Incompatible injection solvent.- Secondary interactions with column. - Flush or replace the UPLC column.- Ensure final extract solvent is similar to initial mobile phase.- Adjust mobile phase pH.
Inconsistent Retention Time - Leak in the UPLC system.- Inadequate column equilibration.- Mobile phase composition drift. - Check fittings and pump seals.- Ensure equilibration time in the gradient is sufficient.- Prepare fresh mobile phases daily.

| High CV in Results | - Inconsistent sample preparation (pipetting errors).- Autosampler injection variability. | - Retrain on pipetting techniques; use calibrated pipettes.- Service the autosampler; check for air bubbles in the syringe. |

References
  • Mac-Leod, A. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • Wegstein, F., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1165. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Retrieved from [Link]

  • Wojciechowska, I., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 53(1), 1-21. Retrieved from [Link]

  • Wegstein, F., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PubMed. Retrieved from [Link]

  • Al-Janabi, K.A.S. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Iraqi Journal of Agricultural Sciences. Retrieved from [Link]

  • Zhao, J., et al. (1996). Quantitative determination of aromatic amino acids at protein surface by size exclusion HPLC coupled with on-line second order derivative spectroscopy.
  • Patel, H., et al. (2023). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • European Medicines Agency. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Adl, S., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry, 414, 3423-3435. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Niessen, W.M.A., et al. (2005). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. Journal of Chromatography A, 1079(1-2), 199-218. Retrieved from [Link]

  • Zhang, T., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids in Extracellular Matrix. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis of Underivatized Free Amino Acids in Various Foods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Agilent Technologies. (2010, May 14). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Retrieved from [Link]

  • Stepanov, I.P., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1121. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Retrieved from [Link]

Sources

Method

Application Note: A Validated HILIC-UV Method for the Quantitative Analysis of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid. Due to the highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid. Due to the highly polar and zwitterionic nature of this analyte, conventional reversed-phase chromatography yields poor retention and peak shape. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed and subsequently validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The described method utilizes an amide stationary phase with a gradient elution of acetonitrile and an aqueous ammonium formate buffer, offering excellent retention, peak symmetry, and sensitivity for the target analyte. This protocol is suitable for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound in various matrices.

Introduction and Method Rationale

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid is a complex polar molecule possessing amino, carboxylic acid, phenolic hydroxyl, and formyl functional groups. This unique structure makes it a challenging analyte for standard reversed-phase (RP-HPLC) methods, which rely on hydrophobic interactions for retention.[4] Highly polar compounds often elute at or near the void volume in RP-HPLC, making accurate quantification difficult.[5][6]

Causality Behind Experimental Choices

Chromatographic Mode Selection: The decision to employ Hydrophilic Interaction Liquid Chromatography (HILIC) was based on the analyte's inherent high polarity. HILIC is an ideal alternative to RP-HPLC for separating polar and hydrophilic compounds.[7][8][9] The retention mechanism in HILIC involves the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[10] This provides strong retention for polar molecules that are unretained in reversed-phase systems.[11]

Stationary Phase Selection: An amide-based HILIC column was selected. Amide phases are known for their robustness and unique selectivity for a wide range of polar compounds, often providing better peak shapes for acidic and basic analytes compared to bare silica HILIC columns.[10]

Mobile Phase Optimization:

  • Organic Solvent: Acetonitrile was chosen as the weak solvent due to its aprotic nature and optimal viscosity for HILIC separations.

  • Aqueous Buffer: An ammonium formate buffer was selected as the strong solvent. It is volatile and highly compatible with mass spectrometry (MS), making the method transferable to LC-MS applications for enhanced sensitivity and specificity.

  • pH Control: The mobile phase pH was adjusted to approximately 3.0. At this acidic pH, the carboxylic acid group of the analyte is largely protonated (neutral), while the amino group is protonated (positive charge). This consistent ionization state is critical for achieving reproducible retention times and symmetrical peak shapes.

Detector Selection: UV detection was chosen due to the presence of the aromatic ring and formyl group, which act as chromophores. A wavelength of 280 nm was selected to maximize sensitivity for the analyte.

Method_Development_Logic cluster_Challenges Chromatographic Challenges cluster_Solution Methodological Solution Analyte {<(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid> | + Amino Group (Basic) + Carboxyl Group (Acidic) + Phenol & Formyl Groups } Properties {Key Properties | + Highly Polar + Zwitterionic + UV Active } Analyte->Properties:prop RP_Challenge Poor retention in Reversed-Phase (RP-HPLC) Properties->RP_Challenge HILIC Select HILIC Mode Properties->HILIC Detector UV Detection (280 nm) Properties->Detector Column Amide Stationary Phase HILIC->Column MobilePhase {Mobile Phase Design | + Acetonitrile (Weak Solvent) + Ammonium Formate Buffer (Strong Solvent) + Acidic pH (e.g., 3.0) } HILIC->MobilePhase

Detailed Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • HPLC Column: TSKgel Amide-80 (3 µm, 2.1 mm ID x 100 mm L) or equivalent amide HILIC column.

  • Chemicals:

    • (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ammonium formate (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

  • Software: OpenLab CDS or equivalent chromatography data system.

Preparation of Solutions
  • Mobile Phase A (95:5 ACN:H₂O): 950 mL Acetonitrile + 50 mL Water.

  • Mobile Phase B (Aqueous Buffer): Dissolve 630 mg of ammonium formate in 1 L of water. Adjust pH to 3.0 ± 0.05 with formic acid.

  • Diluent: 90% Acetonitrile / 10% Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water. Note: The analyte may require initial wetting with a small amount of water before adding diluent for full dissolution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

HPLC Operating Conditions
ParameterCondition
Column TSKgel Amide-80 (3 µm, 2.1 mm ID x 100 mm L)
Mobile Phase A 95% Acetonitrile / 5% Water
Mobile Phase B 10 mM Ammonium Formate in Water, pH 3.0
Gradient Program 0-1 min: 5% B; 1-8 min: 5% to 40% B; 8-9 min: 40% B; 9.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 280 nm
Run Time 12 minutes

Method Validation Protocol

This method was validated according to ICH Q2(R2) guidelines, ensuring its suitability for the intended purpose.[1][3] The validation process provides a self-validating system, confirming the reliability of the results generated.[12][13]

HPLC_Workflow cluster_Prep Preparation Phase cluster_Analysis Analysis Phase cluster_Data Data Processing MobilePhase Prepare Mobile Phases (A and B) Equilibrate Equilibrate HPLC System (15 min) MobilePhase->Equilibrate Standards Prepare Standard & Sample Solutions SST Perform System Suitability (SST) Standards->SST Equilibrate->SST Sequence Run Analytical Sequence (Blanks, Standards, Samples) SST->Sequence Integration Integrate Chromatograms Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Report Generate Final Report Quantification->Report

System Suitability

Before analysis, the system is equilibrated with the initial mobile phase conditions. Five replicate injections of a mid-range standard (e.g., 25 µg/mL) are performed. The acceptance criteria are:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2500

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is demonstrated by injecting the diluent (blank) and a sample matrix without the analyte. No interfering peaks should be observed at the retention time of the (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid peak.

Linearity and Range

Linearity is assessed by analyzing the prepared calibration standards across the range of 1-100 µg/mL. A calibration curve is generated by plotting the peak area versus the concentration.

  • Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.998.

Accuracy (Recovery)

Accuracy is determined by spiking a known concentration of the analyte into a sample matrix at three concentration levels (low, medium, high) in triplicate.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six individual preparations of a sample at 100% of the test concentration are analyzed on the same day.

  • Intermediate Precision: The repeatability test is repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criterion: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ must be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Data and Results Summary

The following table summarizes the performance characteristics of the validated method.

Validation ParameterResult
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient (R²) 0.9995
Accuracy (Mean Recovery) 99.5% - 101.2%
Repeatability (%RSD) 0.85%
Intermediate Precision (%RSD) 1.21%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Analyte Retention Time ~6.5 minutes

Conclusion

The HILIC-UV method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid. By leveraging the principles of hydrophilic interaction chromatography, the significant challenge of retaining and separating this highly polar analyte is effectively overcome. The comprehensive validation according to ICH guidelines ensures that the method is fit for its intended purpose in research and regulated laboratory environments.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Analytical Science and Technology URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Labstat URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Longdom Publishing URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC) Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: MDPI URL: [Link]

  • Title: Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate Source: PubMed URL: [Link]

  • Title: Sample Cleanup and Reversed-Phase High-Performance Liquid Chromatographic Analysis of Polar Aromatic Compounds in Groundwater Samples From a Former Gas Plant Source: PubMed URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives... Source: Springer Nature Experiments URL: [Link]

  • Title: Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography Source: ResearchGate URL: [Link]

  • Title: Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e Source: SciSpace URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX... Source: Agilent Technologies URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Application

Expanding the Proteome: A Guide to Incorporating Non-Standard Amino Acids

A New Frontier in Protein Engineering and Drug Development The ability to incorporate non-standard amino acids (nsAAs) into proteins opens up a vast landscape of possibilities for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A New Frontier in Protein Engineering and Drug Development

The ability to incorporate non-standard amino acids (nsAAs) into proteins opens up a vast landscape of possibilities for researchers, scientists, and drug development professionals. By moving beyond the canonical 20 amino acids, we can introduce novel chemical functionalities, probe protein structure and function in unprecedented ways, and create therapeutic proteins with enhanced properties.[1] This guide provides a comprehensive overview of the principles and protocols for incorporating nsAAs, with a focus on robust and widely applicable methods.

Principles of the Method: Rewriting the Genetic Code

The site-specific incorporation of nsAAs into a protein is most commonly achieved by repurposing a codon that is normally used to signal the termination of protein synthesis.[2][3] The amber stop codon (UAG) is the least frequently used stop codon in many organisms, including Escherichia coli, making it the primary target for reassignment.[3][4] This process, known as amber suppression, requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA (o-tRNA).[4][5]

The Orthogonal System: A Lock and Key for nsAAs

An "orthogonal" pair means that the o-aaRS specifically recognizes and attaches the desired nsAA to the o-tRNA, and this pair does not interact with the host cell's native aaRSs, tRNAs, or amino acids.[1][5] This mutual orthogonality is crucial for the fidelity of nsAA incorporation.[5] The o-tRNA is engineered to have an anticodon (CUA) that recognizes the UAG codon on the messenger RNA (mRNA) template.[4] When the ribosome encounters the UAG codon, instead of terminating translation, it incorporates the nsAA carried by the o-tRNA, allowing the synthesis of a full-length protein containing the nsAA at the desired position.

Several orthogonal pairs have been developed, with the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species being among the most widely used and engineered.[6]

Core Methodologies for nsAA Incorporation

There are two primary strategies for introducing nsAAs into proteins: residue-specific incorporation and site-specific incorporation.

  • Residue-Specific Incorporation: This method involves the global replacement of a canonical amino acid with an analog.[7][8] This is often achieved in auxotrophic host strains that cannot synthesize a particular amino acid, forcing them to utilize the supplied analog.[9] While simpler to implement, this approach results in the nsAA being incorporated at every position where the canonical amino acid would normally occur, which can significantly alter the protein's overall properties.[7]

  • Site-Specific Incorporation: This is the more precise and widely used approach.[2][10] By introducing a unique codon (typically the amber stop codon) at a specific site in the gene of interest, researchers can direct the incorporation of a single nsAA at that position.[4][10] This allows for targeted modifications and detailed studies of protein structure and function.

In Vivo vs. Cell-Free Systems: Choosing the Right Platform

The incorporation of nsAAs can be carried out in living cells (in vivo) or in cell-free protein synthesis (CFPS) systems.

  • In Vivo Systems: These systems, which include bacteria (E. coli), yeast, and mammalian cells, offer the advantage of producing large quantities of modified protein.[4][11] However, challenges such as the permeability of the cell membrane to the nsAA and the potential toxicity of the nsAA to the host cell must be considered.[12]

  • Cell-Free Protein Synthesis (CFPS) Systems: CFPS systems provide an open and controllable environment for protein synthesis, overcoming limitations of cell viability and membrane transport.[12][13] This makes them particularly well-suited for incorporating a wide variety of nsAAs, including those that may be toxic to cells.[8][12] CFPS also allows for rapid screening and optimization of nsAA incorporation.[14]

Visualizing the Workflow: The Amber Suppression Mechanism

The following diagram illustrates the central mechanism of site-specific nsAA incorporation via amber suppression.

AmberSuppression cluster_Cell Cellular Environment cluster_Ribosome Ribosome mRNA mRNA with UAG Codon A_site A-site RF1 Release Factor 1 (RF1) mRNA->RF1 Competition P_site P-site Protein Full-length Protein with nsAA A_site->Protein Incorporation E_site E-site o_tRNA_nsAA o-tRNA-nsAA o_tRNA_nsAA->A_site Binds to UAG codon o_aaRS Orthogonal aaRS o_aaRS->o_tRNA_nsAA Charges nsAA Non-Standard Amino Acid nsAA->o_aaRS o_tRNA Orthogonal tRNA (CUA anticodon) o_tRNA->o_aaRS Truncated_Protein Truncated Protein RF1->Truncated_Protein Termination caption Amber Suppression Workflow

Caption: Amber Suppression Workflow.

Experimental Protocols

Part 1: Preparation for Site-Specific nsAA Incorporation in E. coli

This protocol outlines the essential steps for setting up an E. coli expression system for incorporating a nsAA at a specific site in a target protein.

1. Plasmid Construction:

  • Target Gene Plasmid: The gene of interest must be cloned into an appropriate expression vector. An amber stop codon (TAG) is introduced at the desired site of nsAA incorporation using site-directed mutagenesis.
  • Orthogonal Pair Plasmid: A separate, compatible plasmid encoding the orthogonal aaRS and o-tRNA is required. Many pre-existing plasmids for various orthogonal pairs are available from resources like Addgene.[3]

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., DH10B, BL21(DE3)) with both the target gene plasmid and the orthogonal pair plasmid. Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.

3. Expression and nsAA Incorporation:

  • Inoculate a single colony into a small volume of liquid culture medium (e.g., LB) with the required antibiotics and grow overnight.
  • The next day, use the overnight culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or minimal medium) containing the antibiotics.
  • Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
  • Add the non-standard amino acid to the culture to a final concentration typically ranging from 1-10 mM.
  • Induce protein expression by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and nsAA incorporation.

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.
  • Lyse the cells using standard methods (e.g., sonication, French press).
  • Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein. The presence of a band at the expected molecular weight in the presence of the nsAA, and its absence or significant reduction in the absence of the nsAA, is a strong indicator of successful incorporation.
  • Confirm the incorporation of the nsAA using mass spectrometry.
Part 2: Cell-Free Protein Synthesis (CFPS) for nsAA Incorporation

This protocol provides a general workflow for nsAA incorporation using a commercially available or lab-prepared E. coli S30 extract-based CFPS system.

1. Reaction Setup:

  • On ice, combine the following components in a microcentrifuge tube:
  • E. coli S30 extract
  • Buffer and energy solution (containing ATP, GTP, and an energy regeneration system)
  • Amino acid mixture lacking the canonical amino acid to be replaced (if applicable)
  • The desired non-standard amino acid
  • Plasmid DNA encoding the target gene with the amber stop codon
  • Plasmid DNA encoding the orthogonal aaRS/tRNA pair
  • T7 RNA polymerase (if the vector is under a T7 promoter)
  • The final reaction volume is typically 15-50 µL.

2. Incubation:

  • Incubate the reaction mixture at the recommended temperature (usually 30-37°C) for 2-4 hours.

3. Analysis:

  • Analyze a small aliquot of the reaction mixture by SDS-PAGE and Western blotting to detect the synthesis of the full-length protein.
  • For fluorescently tagged proteins, the expression can be directly quantified using a fluorometer.
  • The remainder of the reaction can be used for purification and further analysis.

Data Presentation: Comparing nsAA Incorporation Methods

FeatureIn Vivo (E. coli)Cell-Free (CFPS)
Protein Yield High (mg to g scale)Moderate (µg to mg scale)
Speed Slower (days)Faster (hours)
Cost Lower for large scaleHigher per reaction
Toxicity Issues Can be a limiting factorTolerant to toxic nsAAs
Screening Throughput LowerHigh
Control over Reaction LimitedHigh

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low yield of full-length protein Inefficient amber suppressionOptimize nsAA concentration. Use an E. coli strain with a knockout of Release Factor 1 (RF1).[15] Increase the copy number of the o-tRNA/aaRS plasmid.
Toxicity of the nsAASwitch to a cell-free expression system. Lower the expression temperature and inducer concentration.
No full-length protein observed Inactive orthogonal pairVerify the sequence of the o-tRNA/aaRS plasmid. Test the system with a reporter protein (e.g., GFP with an amber codon).
Poor expression of the target proteinOptimize codon usage for the expression host. Test different expression vectors or fusion tags.
Misincorporation of canonical amino acids Cross-reactivity of the orthogonal pairUse a highly orthogonal aaRS/tRNA pair. Ensure the purity of the nsAA.

Applications in Drug Discovery and Development

The ability to incorporate nsAAs has profound implications for drug discovery and development.[] By introducing novel chemical groups, researchers can:

  • Enhance Pharmacokinetic Properties: Improve the stability, selectivity, and activity of therapeutic proteins.[][17]

  • Develop Novel Bioconjugates: Site-specifically attach drugs, polymers (e.g., PEG), or imaging agents to proteins.[13]

  • Create Photo-crosslinkable Proteins: Identify and map protein-protein interactions.

  • Engineer Proteins with Novel Catalytic Activities: Design enzymes with new functionalities.[]

Conclusion

The incorporation of non-standard amino acids into proteins is a powerful technology that is revolutionizing protein engineering and drug discovery. By understanding the underlying principles and mastering the experimental protocols, researchers can unlock a vast new chemical space for creating proteins with novel and enhanced functions. As the toolbox of orthogonal systems and nsAAs continues to expand, so too will the applications of this transformative technology.

References

  • Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. (n.d.). Frontiers. Retrieved March 28, 2026, from [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2019, June 28). MDPI. Retrieved March 28, 2026, from [Link]

  • A general method for site-specific incorporation of unnatural amino acids into proteins. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • De Novo Generation of Mutually Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs. (2010, February 1). Journal of the American Chemical Society. Retrieved March 28, 2026, from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019, February 12). MDPI. Retrieved March 28, 2026, from [Link]

  • Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. (2019, April 19). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Identification and Evolution of New Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Genetic Code Expansion. (2021, January 18). Apollo. Retrieved March 28, 2026, from [Link]

  • Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. (n.d.). Department of Genetics & Evolution. Retrieved March 28, 2026, from [Link]

  • Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers. (n.d.). PNAS. Retrieved March 28, 2026, from [Link]

  • Constructing of fully orthogonal aaRS/tRNA pairs for genetic code expansion. (2020, June 22). Nature. Retrieved March 28, 2026, from [Link]

  • Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. (2020, August 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Cell-Free Synthesis of Proteins with Unnatural Amino Acids. (2017, August 1). SciSpace. Retrieved March 28, 2026, from [Link]

  • Non-standard amino acids that have been incorporated in cell-free... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. (2010, December 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Cell-Free Protein Synthesis from a Release Factor 1 Deficient Escherichia coli Activates Efficient and Multiple Site-specific Nonstandard Amino Acid Incorporation. (2013, December 13). ACS Synthetic Biology. Retrieved March 28, 2026, from [Link]

  • Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. (2024, August 29). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Future applications of unnatural amino acid incorporation for the... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. (n.d.). PNAS. Retrieved March 28, 2026, from [Link]

  • A fast mutagenesis procedure to recover soluble and functional scFvs containing amber stop codons from synthetic and semisynthetic antibody libraries. (2006, May 30). PubMed. Retrieved March 28, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2025, January 28). ACS Publications. Retrieved March 28, 2026, from [Link]

  • The Application of Non-Canonical Amino Acids in Drug Discovery. (2023, September 11). The Daily Scientist. Retrieved March 28, 2026, from [Link]

  • Selective and Site-Specific Incorporation of Nonstandard Amino Acids Within Proteins for Therapeutic Applications. (n.d.). JoVE. Retrieved March 28, 2026, from [Link]

  • Genetic Code Expansion. (n.d.). Addgene. Retrieved March 28, 2026, from [Link]

  • Amber codon-mediated expanded saturation mutagenesis of proteins using a cell-free translation system. (2012, June 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. (n.d.). PNAS. Retrieved March 28, 2026, from [Link]

  • Incorporation of synthetic amino acids into proteins at specific sites. (n.d.). RIKEN. Retrieved March 28, 2026, from [Link]

  • Generation of Stable Amber Suppression Cell Lines. (n.d.). Springer Nature Experiments. Retrieved March 28, 2026, from [Link]

  • Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. (2019, February 21). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. (2018, November 12). MDPI. Retrieved March 28, 2026, from [Link]

Sources

Method

Application Note: Two-Step Derivatization of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid for GC-MS Analysis

Executive Summary The robust quantification of highly polar, multi-functional metabolites via Gas Chromatography-Mass Spectrometry (GC-MS) requires precise chemical modification. This application note details the optimiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of highly polar, multi-functional metabolites via Gas Chromatography-Mass Spectrometry (GC-MS) requires precise chemical modification. This application note details the optimized two-step derivatization protocol (methoximation followed by silylation) for (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid , commonly known as forphenicine. By systematically neutralizing the reactive aldehyde, carboxylic acid, primary amine, and phenolic hydroxyl groups, this workflow prevents thermal degradation, eliminates column adsorption, and ensures high-fidelity mass spectral data.

The Analytical Challenge: Molecular Anatomy

Forphenicine is a rare non-proteinogenic amino acid and a naturally occurring inhibitor of alkaline phosphatase . Its molecular architecture (C9H9NO4, Exact Mass: 195.05 Da) presents a worst-case scenario for direct GC-MS analysis due to the presence of four distinct, highly reactive functional groups :

  • Aldehyde (-CHO): Prone to enolization, oxidation, and nucleophilic attack.

  • Primary Amine (-NH₂): Acts as a strong hydrogen-bond donor/acceptor, causing severe peak tailing.

  • Phenolic Hydroxyl (-OH): Highly polar and acidic.

  • Carboxylic Acid (-COOH): Prevents volatilization and induces thermal decarboxylation at high temperatures.

Attempting to analyze this compound without derivatization results in irreversible column binding and complete thermal decomposition inside the GC inlet.

Chemical Causality: The Two-Step Derivatization Logic

To render forphenicine volatile and thermally stable, a sequential two-step derivatization strategy is mandatory. The order of operations is critical; reversing these steps or attempting a single-step silylation will result in polymerization and massive spectral artifacts.

Step 1: Methoximation (Aldehyde Protection)

If the native molecule is subjected directly to silylation, the unprotected aldehyde will undergo enolization, resulting in multiple overlapping silylated isomers. Furthermore, the aldehyde can react with the primary amine of adjacent molecules to form Schiff bases. The Solution: Reacting the sample with Methoxyamine hydrochloride (MeOX) in pyridine converts the aldehyde into a rigid, stable methoxime derivative (-CH=N-O-CH₃). This locks the molecular conformation and prevents tautomerization .

Step 2: Silylation (Volatilization)

Once the aldehyde is neutralized, the remaining active hydrogens must be replaced with non-polar trimethylsilyl (TMS) groups. The Solution: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is utilized because its primary byproduct, N-methyltrifluoroacetamide, is highly volatile and elutes with the solvent front, preventing detector saturation . The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst, driving the silylation of the sterically hindered phenolic hydroxyl and primary amine to absolute completion.

ChemLogic cluster_0 Native Functional Groups Target Forphenicine MW: 195.17 Da Aldehyde Aldehyde (-CHO) Target->Aldehyde Amine Primary Amine (-NH2) Target->Amine Hydroxyl Phenolic -OH Target->Hydroxyl Carboxyl Carboxylic Acid (-COOH) Target->Carboxyl Methoxime Methoxime (-CH=N-O-CH3) Mass Shift: +29 Da Aldehyde->Methoxime MeOX / Pyridine TMS_Amine TMS-Amine (-NH-TMS) Mass Shift: +72 Da Amine->TMS_Amine MSTFA + TMCS TMS_Ether TMS-Ether (-O-TMS) Mass Shift: +72 Da Hydroxyl->TMS_Ether MSTFA + TMCS TMS_Ester TMS-Ester (-COO-TMS) Mass Shift: +72 Da Carboxyl->TMS_Ester MSTFA + TMCS

Functional group transformations and mass shifts during derivatization.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every batch must include an internal standard and a reagent blank to verify reaction completeness and the absence of moisture.

Reagents Required
  • MeOX Solution: 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine (Prepare fresh weekly).

  • Silylation Reagent: MSTFA containing 1% TMCS.

  • Internal Standard (IS): L-Norleucine (0.1 mg/mL in water).

Step-by-Step Methodology
  • Sample Dehydration (Critical Step): Transfer 50 µL of the sample extract and 10 µL of the IS into a glass GC autosampler vial with a micro-insert. Evaporate to absolute dryness using a vacuum concentrator (SpeedVac) at room temperature.

    • Causality: Water aggressively quenches MSTFA. Even trace moisture will hydrolyze the TMS groups back to active hydrogens, ruining the analysis.

  • Methoximation: Add 20 µL of the MeOX/pyridine solution to the dried residue. Cap tightly and vortex vigorously for 30 seconds. Incubate in a thermal shaker at 37 °C for 90 minutes at 800 rpm.

    • Causality: Pyridine acts as both the solvent and the base catalyst. The 90-minute duration is required to fully penetrate the steric hindrance surrounding the formyl group on the aromatic ring.

  • Silylation: Add 80 µL of MSTFA + 1% TMCS directly to the reaction mixture. Vortex for 10 seconds. Incubate at 37 °C for 30 minutes at 800 rpm.

    • Causality: The reaction is intentionally kept at a mild 37 °C. Higher temperatures (e.g., 60–80 °C) can degrade the newly formed methoxime and cause unpredictable di-silylation of the primary amine, splitting the analyte signal across multiple peaks.

  • Clearing & Injection: Centrifuge the vials at 10,000 x g for 5 minutes.

    • Causality: This pellets the insoluble pyridine hydrochloride salts formed during the reaction, preventing physical blockages in the GC autosampler syringe. Transfer the clear supernatant to a new vial for injection.

System Self-Validation & Quality Control
  • Derivatization Completeness Check: Monitor the L-Norleucine internal standard peak. A single, sharp peak indicates complete derivatization. The presence of a secondary, later-eluting peak indicates incomplete silylation (moisture contamination).

  • Reagent Blank: Run a blank containing only MeOX and MSTFA to identify baseline siloxane artifacts (e.g., m/z 73, 147, 207, 281) originating from the reagents or column bleed, ensuring they do not co-elute with the target analyte .

Workflow N1 1. Sample Dehydration Vacuum Centrifugation to absolute dryness N2 2. Methoximation (Aldehyde Protection) 20 µL MeOX in Pyridine | 37°C, 90 min N1->N2 Add MeOX N3 3. Silylation (Volatilization) 80 µL MSTFA + 1% TMCS | 37°C, 30 min N2->N3 Add MSTFA N4 4. Quality Control & Clearing Centrifuge at 10,000 x g for 5 min N3->N4 Precipitate Salts N5 5. GC-MS Acquisition 1 µL Splitless Injection | EI Mode N4->N5 Transfer Supernatant

Two-step methoximation-silylation workflow for GC-MS sample preparation.

Data Presentation & Acquisition Parameters

Table 1: Quantitative Data on Functional Group Transformations
Functional GroupReagentDerivative FormedMass Shift (Da)Causality / Purpose
Aldehyde (-CHO) MeOXMethoxime (-CH=N-O-CH₃)+29Prevents enolization and Schiff base formation
Carboxylic Acid (-COOH) MSTFATMS-Ester (-COO-TMS)+72Eliminates hydrogen bonding, increases volatility
Phenolic Hydroxyl (-OH) MSTFATMS-Ether (-O-TMS)+72Reduces polarity and thermal lability
Primary Amine (-NH₂) MSTFATMS-Amine (-NH-TMS)+72Prevents column adsorption and peak tailing

Note: The fully derivatized molecule (1 Methoxime + 3 TMS groups) yields a total molecular weight of 440 Da (Original 195 Da + 29 Da + 216 Da). Under these mild conditions, mono-silylation of the amine is favored over di-silylation.

Table 2: GC-MS Operating Parameters
ParameterSetting / Value
Analytical Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm
Injection Volume 1.0 µL
Injection Mode Splitless (purge valve open at 1.0 min)
Inlet Temperature 250 °C
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Oven Temperature Program 60 °C (hold 1 min) → 10 °C/min to 300 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Scan Range m/z 50 to 600

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Royal Society of Chemistry. URL:[Link]

  • Forphenicine Compound Summary. PubChem, National Institutes of Health. URL: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites (MDPI). URL:[Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. URL:[Link]

Application

A Researcher's Guide to the Enzymatic Landscape of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid: Application Notes and Protocols

Introduction: Unlocking the Potential of a Novel Non-Canonical Amino Acid The field of drug discovery is in a constant search for novel molecular entities that can offer enhanced therapeutic profiles. Non-canonical amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Novel Non-Canonical Amino Acid

The field of drug discovery is in a constant search for novel molecular entities that can offer enhanced therapeutic profiles. Non-canonical amino acids (ncAAs) represent a frontier in peptide and small molecule drug development, providing unique side-chain functionalities that can improve potency, selectivity, and pharmacokinetic properties.[1] The compound (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid is a structurally intriguing ncAA, featuring a reactive formyl group and a phenolic hydroxyl group. These functionalities present a rich tapestry for enzymatic modification, opening avenues for creating novel derivatives with potentially valuable biological activities.

Part 1: The Enzymatic Potential of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

The unique structural features of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid make it a candidate for a variety of enzymatic transformations. The primary sites for enzymatic activity are the amino acid backbone, the formyl group, and the hydroxylated phenyl ring.

Transamination: A Gateway to Novel Keto-Acids

Scientific Rationale: Transaminases (also known as aminotransferases) are a cornerstone of biocatalysis, facilitating the reversible transfer of an amino group from an amino donor to a keto-acid acceptor.[2] The biosynthesis of the structurally related non-canonical amino acid 4-hydroxyphenylglycine (HPG) involves a final transamination step catalyzed by 4-hydroxyphenylglycine transaminase (HpgT).[3][4] This precedent suggests that transaminases, particularly those with a broad substrate scope for aromatic amino acids, are strong candidates for reacting with (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid. The reverse reaction, converting a corresponding keto-acid to the desired amino acid, is also of significant interest for asymmetric synthesis.

Potential Reaction:

Transamination Substrate (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid Enzyme Transaminase (ω-TA or α-TA) Substrate->Enzyme Keto_Acceptor α-Keto Acid (e.g., α-ketoglutarate) Keto_Acceptor->Enzyme Product 4-formyl-3-hydroxy-phenylglyoxylic acid Enzyme->Product Amino_Product Amino Acid (e.g., L-glutamate) Enzyme->Amino_Product

Caption: Proposed transamination of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid.

Application Note: Identifying a transaminase capable of acting on this substrate could enable the production of a novel α-keto acid, a valuable building block for further chemical or enzymatic derivatization. Conversely, screening for the synthesis of the amino acid from the corresponding keto-acid using an amino donor like L-aspartic acid could provide a highly enantioselective route to this ncAA.[5]

Protocol 1: Screening for Transaminase Activity

Objective: To identify transaminases capable of utilizing (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid as an amino donor.

Materials:

  • (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

  • A panel of commercially available or in-house expressed transaminases (both ω- and α-transaminases)

  • α-ketoglutarate (keto-acceptor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • L-glutamate dehydrogenase (for coupled assay)

  • NADH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

  • HPLC system for product confirmation

Procedure:

  • Enzyme Preparation: Prepare solutions of each transaminase in the reaction buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture:

    • 50 µL of reaction buffer

    • 10 µL of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid solution (final concentration 10 mM)

    • 10 µL of α-ketoglutarate solution (final concentration 10 mM)

    • 5 µL of PLP solution (final concentration 1 mM)

    • 10 µL of NADH solution (final concentration 0.2 mM)

    • 5 µL of L-glutamate dehydrogenase solution (final concentration ~10 U/mL)

  • Initiate Reaction: Add 10 µL of the respective transaminase solution to each well to initiate the reaction. Include a negative control with no transaminase.

  • Monitoring: Monitor the decrease in absorbance at 340 nm over time at a controlled temperature (e.g., 30°C). A decrease in absorbance indicates the consumption of NADH, which is coupled to the formation of L-glutamate.

  • Hit Confirmation: For positive hits, confirm the formation of 4-formyl-3-hydroxy-phenylglyoxylic acid using HPLC analysis.

Data Analysis:

Enzyme IDSubstrateKeto-AcceptorRate of NADH consumption (mAU/min)
TA-001Target ncAAα-ketoglutarate5.2
TA-002Target ncAAα-ketoglutarate0.1
............

Part 2: Modification of the Formyl Group

The aldehyde functionality is a highly versatile chemical handle, and its enzymatic modification can lead to a diverse array of derivatives.

Oxidoreductases: From Aldehyde to Alcohol or Carboxylic Acid

Scientific Rationale: The formyl group can be either reduced to a hydroxymethyl group by an alcohol dehydrogenase or oxidized to a carboxylic acid group by an aldehyde dehydrogenase.[6] Enzymes with broad substrate specificity, particularly those known to act on aromatic aldehydes, are promising candidates. This modification can significantly alter the polarity and hydrogen bonding potential of the side chain.

Potential Reactions:

Formyl_Modification cluster_reduction Reduction cluster_oxidation Oxidation Substrate_R (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid Enzyme_R Alcohol Dehydrogenase Substrate_R->Enzyme_R Product_R (2S)-2-amino-2-(3-hydroxy-4-(hydroxymethyl)phenyl)acetic acid Enzyme_R->Product_R Cofactor_Ox NAD(P)+ Enzyme_R->Cofactor_Ox Cofactor_R NAD(P)H Cofactor_R->Enzyme_R Substrate_O (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid Enzyme_O Aldehyde Dehydrogenase Substrate_O->Enzyme_O Product_O (2S)-2-amino-2-(4-carboxy-3-hydroxyphenyl)acetic acid Enzyme_O->Product_O Cofactor_Red NAD(P)H Enzyme_O->Cofactor_Red Cofactor_O NAD(P)+ Cofactor_O->Enzyme_O

Caption: Potential enzymatic reduction and oxidation of the formyl group.

Application Note: The reduction to a benzyl alcohol derivative or oxidation to a benzoic acid derivative would significantly impact the physicochemical properties of the amino acid. These new derivatives could exhibit altered binding affinities to target proteins or possess different pharmacokinetic profiles.

Protocol 2: Screening for Oxidoreductase Activity

Objective: To identify oxidoreductases that can reduce or oxidize the formyl group of the target ncAA.

Materials:

  • (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

  • A panel of alcohol dehydrogenases and aldehyde dehydrogenases

  • NAD(P)H (for reduction) and NAD(P)+ (for oxidation)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplates

  • Microplate reader

  • HPLC-MS system for product identification

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of enzymes, substrate, and cofactors in the reaction buffer.

  • Reaction Setup (Reduction):

    • In a UV-transparent microplate, mix: 50 µL buffer, 10 µL substrate (final conc. 5 mM), 10 µL NAD(P)H (final conc. 0.5 mM).

    • Initiate with 10 µL of alcohol dehydrogenase solution.

    • Monitor the decrease in absorbance at 340 nm.

  • Reaction Setup (Oxidation):

    • In a UV-transparent microplate, mix: 50 µL buffer, 10 µL substrate (final conc. 5 mM), 10 µL NAD(P)+ (final conc. 2 mM).

    • Initiate with 10 µL of aldehyde dehydrogenase solution.

    • Monitor the increase in absorbance at 340 nm.

  • Controls: Include no-enzyme and no-substrate controls for each reaction.

  • Product Identification: For active enzymes, scale up the reaction and analyze the product by HPLC-MS to confirm the mass of the expected alcohol or carboxylic acid derivative.

Data Analysis:

Enzyme TypeEnzyme IDCofactorChange in Absorbance (ΔAU/min)Product Mass (Expected)Product Mass (Observed)
ADHADH-01NADH-10.5185.07185.07
ALDHALDH-01NAD++8.2199.05199.05

Part 3: Modification of the Phenyl Ring

The hydroxylated phenyl ring is a target for enzymes that catalyze aromatic hydroxylation or other modifications.

Hydroxylases: Introducing Additional Functionality

Scientific Rationale: Aromatic hydroxylases, such as cytochrome P450 monooxygenases and flavin-dependent monooxygenases, are capable of introducing additional hydroxyl groups onto aromatic rings.[7][8][9][10] For instance, 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H) catalyzes the ortho-hydroxylation of phenolic compounds.[11] Such an enzyme could potentially convert the substrate into a catechol derivative, which can act as a metal chelator or be a precursor for further modifications.

Potential Reaction:

Hydroxylation Substrate (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid Enzyme Aromatic Hydroxylase (e.g., P450, FMO) Substrate->Enzyme Product (2S)-2-amino-2-(4-formyl-3,5-dihydroxyphenyl)acetic acid Enzyme->Product Cofactors O2, NAD(P)H Cofactors->Enzyme

Caption: Proposed hydroxylation of the aromatic ring.

Application Note: The introduction of a second hydroxyl group would create a catechol moiety, significantly altering the molecule's redox properties and potential for metal chelation. This could be a desirable feature for developing novel antioxidants or imaging agents.

Protocol 3: Screening for Hydroxylase Activity

Objective: To identify hydroxylases that can introduce an additional hydroxyl group onto the phenyl ring of the target ncAA.

Materials:

  • (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

  • A panel of cytochrome P450s and flavin-dependent monooxygenases (often used as whole-cell biocatalysts due to cofactor requirements)

  • Appropriate growth media and induction agents for whole-cell systems

  • Reaction buffer

  • HPLC-DAD/MS system for product detection

Procedure:

  • Biocatalyst Preparation: Grow and induce whole-cell catalysts expressing the desired hydroxylases.

  • Whole-Cell Biotransformation:

    • Resuspend induced cells in reaction buffer to a specific optical density (e.g., OD600 = 10).

    • Add the substrate to a final concentration of 1-5 mM.

    • Incubate with shaking at an appropriate temperature (e.g., 25-30°C) for 24-48 hours.

  • Sample Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge to remove cells and analyze the supernatant by HPLC-DAD, looking for new peaks with a different retention time and UV-Vis spectrum compared to the substrate.

    • Analyze the new peaks by HPLC-MS to determine if the mass corresponds to the addition of an oxygen atom (+16 Da).

  • Controls: Run a control reaction with cells that do not express the hydroxylase.

Data Analysis:

Hydroxylase IDSubstrate Conversion (%)Product Mass (Expected)Product Mass (Observed)
CYP-0115215.06215.06
FMO-015215.06215.06

Conclusion and Future Directions

This guide provides a strategic framework for exploring the enzymatic reactivity of the novel non-canonical amino acid (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid. While direct enzymatic data for this compound is not yet available, the principles of biocatalysis and the known reactivity of related molecules provide a solid foundation for successful investigation. The protocols outlined herein are designed to be adaptable and serve as a starting point for more in-depth studies.

The discovery of enzymes that can modify this ncAA will pave the way for the creation of a diverse library of novel amino acids. These new building blocks can then be incorporated into peptides or used as synthons for small molecule drug discovery, ultimately contributing to the development of next-generation therapeutics. The journey from a novel molecule to a valuable biological tool is often catalyzed by the power and precision of enzymes.

References

  • Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives - Available Technologies. (n.d.). Retrieved from [Link]

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271–293.
  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-93.
  • Noncanonical Amino Acids in Biocatalysis. (2020).
  • 4-Hydroxyphenylglycine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Examples of enzymes catalyzing aromatic hydroxylation. (n.d.). In ResearchGate. Retrieved from [Link]

  • Enzymatic Hydroxylation of Aromatic Compounds. (2006). In ResearchGate. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12053-12085.
  • Information on EC 2.6.1.72 - D-4-hydroxyphenylglycine transaminase. (n.d.). In BRENDA Enzyme Database. Retrieved from [Link]

  • Modification of the 4-Hydroxyphenylacetate-3-hydroxylase Substrate Pocket to Increase Activity towards Resveratrol. (2023). International Journal of Molecular Sciences, 24(15), 11993.
  • Transaminase-Catalyzed Continuous Synthesis of Biogenic Aldehydes. (2019).
  • Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. (2015). Tetrahedron: Asymmetry, 26(15-16), 839-844.
  • Structure Based Protein Engineering of Aldehyde Dehydrogenase from Azospirillum brasilense to Enhance Enzyme Activity against Unnatural 3-Hydroxypropionaldehyde. (2019). International Journal of Molecular Sciences, 20(18), 4421.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

Welcome to the Advanced Technical Support Hub for the synthesis of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid , commonly known as L-Forphenicine . As a rare, non-proteinogenic amino acid isolated from Actinomyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Hub for the synthesis of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid , commonly known as L-Forphenicine . As a rare, non-proteinogenic amino acid isolated from Actinomyces fulvoviridis, it serves as a potent uncompetitive inhibitor of alkaline phosphatase and a critical intermediate in immunomodulatory drug development (1)[1].

Synthesizing this molecule presents severe chemoselectivity challenges due to the dense arrangement of reactive functional groups: an epimerization-prone phenylglycine backbone, an electrophilic formyl group, and an electron-rich phenol. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure synthetic success.

Module 1: Core Troubleshooting & Mechanistic FAQs

Q1: During the final deprotection steps, my enantiomeric excess (ee) drops significantly. Why is this happening, and how can I prevent it? Causality Analysis: You are experiencing α -carbon epimerization. Phenylglycine derivatives are notoriously prone to racemization because the α -proton is highly acidic (2)[2]. The resulting carbanion is resonance-stabilized by the adjacent aromatic ring. In forphenicine, the strongly electron-withdrawing 4-formyl group further stabilizes this enolate intermediate, drastically increasing the racemization rate compared to standard phenylglycine[3]. Corrective Action: Avoid strongly basic or prolonged aqueous acidic conditions during deprotection. Transition to neutral, mild deprotection strategies (e.g., catalytic hydrogenolysis for benzyl ethers) and ensure any acid-catalyzed hydrolysis is performed at the lowest possible temperature.

Q2: My reaction mixture turns dark brown/black and yields an intractable polymeric mass instead of the desired amino acid. What is the side reaction? Causality Analysis: This is a classic intermolecular Schiff base polymerization. The free 4-formyl group of one molecule reacts with the free α -amino group of another. Additionally, the unprotected 3-hydroxyphenyl moiety can undergo oxidative degradation to form highly reactive quinone methides, especially under basic conditions (4)[4]. Corrective Action: The formyl group must be masked (e.g., as a dimethyl acetal) and the phenol protected (e.g., as a benzyl ether) early in the synthesis. Do not unmask the aldehyde until the amino group is protonated (as an inert ammonium salt) in the final step.

Q3: Why is my Strecker cyanation step yielding a low diastereomeric ratio (dr) despite using a bulky chiral auxiliary? Causality Analysis: The cyanation of imines is a reversible process. If the reaction is run at elevated temperatures, it operates under thermodynamic control, allowing the imine/cyanohydrin equilibrium to scramble the newly formed stereocenter at the α -carbon. Corrective Action: Perform the cyanation strictly at cryogenic temperatures (-78 °C) using a Lewis acid catalyst to lock the reaction under kinetic control, ensuring facial selectivity dictated by the chiral auxiliary.

Module 2: Mechanistic Visualizations

Racemization L_Isomer L-Forphenicine (2S-isomer) Carbanion Planar Carbanion / Enolate (Resonance Stabilized by 4-formyl-3-hydroxyphenyl group) L_Isomer->Carbanion -H+ (Fast) Base Base (OH-) Base->L_Isomer Abstracts alpha-proton Carbanion->L_Isomer +H+ (Face A) D_Isomer D-Forphenicine (2R-isomer) Carbanion->D_Isomer +H+ (Face B)

Figure 1: Base-catalyzed racemization pathway of the phenylglycine backbone.

Polymerization M1 Monomer 1 (Free -NH2, Free -CHO) Dimer Schiff Base Dimer (-N=CH- linkage) M1->Dimer + M2 (-H2O) M2 Monomer 2 (Free -NH2, Free -CHO) M2->Dimer nucleophilic attack Polymer Intractable Polymer / Oligomer Dimer->Polymer repeated condensation Protection Acetal Protection (Blocks -CHO) Protection->M1 Prevents reaction

Figure 2: Intermolecular Schiff base polymerization caused by unprotected formyl and amino groups.

Module 3: Quantitative Data Summaries

To guide your experimental design, the following tables summarize the kinetic risks of racemization and the comparative success rates of various synthetic strategies.

Table 1: Quantitative Impact of Deprotection Conditions on Phenylglycine Racemization

ConditionTemperatureReagent TypeHalf-life of Enantiopurity ( t1/2​ )Racemization Risk
1N NaOH25 °CStrong Base< 2 hoursCritical
0.1N Ba(OH)₂25 °CMild Base~ 12 hoursHigh
6N HCl50 °CStrong Acid> 48 hoursLow
H₂, Pd/C (Neutral)25 °CCatalyticStableNegligible

Table 2: Comparative Yields of Forphenicine Synthesis Strategies

Synthetic StrategyKey Intermediate ProtectionDiastereomeric Ratio (dr)Overall YieldMajor Side Reaction Mitigated
Unprotected StreckerFree Aldehyde / Free PhenolN/A (Polymerizes)< 5%None
Schöllkopf Bis-LactimDimethyl Acetal / Free Phenol92:845%Schiff Base Polymerization
Dioxanone AuxiliaryBenzyl Ether / Dimethyl Acetal> 98:262%Epimerization & Oxidation

Module 4: Self-Validating Experimental Protocol

This protocol details the asymmetric synthesis of L-Forphenicine utilizing a chiral dioxanone auxiliary, designed to bypass the side reactions detailed above (5)[5]. Every step includes a built-in analytical validation check.

Step 1: Global Protection of the Precursor
  • React 4-formyl-3-hydroxybenzaldehyde with benzyl bromide and K2​CO3​ in DMF to form the benzyl ether.

  • React the resulting aldehyde with trimethyl orthoformate and catalytic p -TsOH in methanol to form the dimethyl acetal.

  • Causality: This dual protection prevents quinone methide formation and completely neutralizes the electrophilicity of the formyl group, preventing downstream polymerization.

  • Self-Validation Check: Confirm complete disappearance of the aldehyde proton (~10.0 ppm) and phenolic OH (~11.0 ppm) via 1H NMR. Proceed only if purity >98%.

Step 2: Imine Formation with Chiral Auxiliary
  • Condense the protected benzaldehyde with (4S,5S)-(+)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane in the presence of anhydrous MgSO4​ in dichloromethane.

  • Self-Validation Check: Monitor the reaction via IR spectroscopy. The starting material C=O stretch must be completely replaced by a sharp C=N stretch at ~1640 cm −1 .

Step 3: Diastereoselective Cyanation (Strecker Step)
  • Cool the imine solution strictly to -78 °C.

  • Slowly add diethylaluminum cyanide ( Et2​AlCN ) dropwise.

  • Causality: The Lewis acidic aluminum coordinates to the imine nitrogen and the dioxane oxygen, locking the molecular conformation. Cyanide delivery occurs strictly from the less hindered face, establishing the desired (2S) stereocenter under kinetic control.

  • Self-Validation Check: Analyze the crude product by chiral HPLC. The diastereomeric ratio (dr) must exceed 95:5. If the dr is lower, the internal temperature spiked during addition, allowing thermodynamic equilibration.

Step 4: Hydrolysis and Global Deprotection
  • Hydrolyze the nitrile to the carboxylic acid using 6N HCl at 50 °C for exactly 4 hours.

  • Causality: This precisely timed acidic step simultaneously hydrolyzes the nitrile, removes the chiral auxiliary, and cleaves the dimethyl acetal to reveal the formyl group. Crucially, the acidic medium ensures the newly formed amino group is immediately protonated ( NH3+​ ), rendering it non-nucleophilic and preventing Schiff base formation with the revealed aldehyde.

  • Perform catalytic hydrogenation ( H2​ , Pd/C) at room temperature to remove the benzyl ether.

  • Self-Validation Check: Validate final API purity via LC-MS (Expected m/z : 196.06 [M+H]+ ). Confirm enantiomeric integrity via polarimetry; the specific rotation must match the natural L-(+)-forphenicine standard.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing URL
  • Source: PubMed (J Antibiot (Tokyo), 1982)
  • Nonproteinogenic Amino Acids. Part 4. EPC Synthesis of L-(+)
  • Source: フナコシ (Funakoshi Co., Ltd.)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Amino Acid Derivatives

Welcome to the Technical Support Center for the optimization of reaction conditions for amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively enga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of reaction conditions for amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of peptides and other complex molecules derived from amino acids. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesized molecules.

Initial Troubleshooting: A Workflow for Diagnosing Reaction Issues

When a reaction involving amino acid derivatives does not proceed as expected, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the most common problems, from low yield to the presence of impurities.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions & Optimization Start Reaction Outcome Unsatisfactory (Low Yield, Impurities, No Reaction) CheckPurity Analyze Crude Product (LC-MS, NMR) Start->CheckPurity LowYield Low Yield or No Reaction CheckPurity->LowYield Low Conversion Impurities Significant Impurities Detected CheckPurity->Impurities Multiple Peaks/ Unexpected Masses Coupling Review Coupling Reagent & Conditions LowYield->Coupling ProtectingGroup Verify Protecting Group Integrity LowYield->ProtectingGroup SolventTemp Assess Solvent & Temperature LowYield->SolventTemp Racemization Check for Racemization Impurities->Racemization SideReactions Investigate Common Side Reactions Impurities->SideReactions Purification Optimize Purification Protocol Impurities->Purification OptimizeCoupling Change Coupling Reagent (e.g., to HATU) or Additives (e.g., HOAt) Coupling->OptimizeCoupling OptimizeProtection Confirm Deprotection/ Check Orthogonality ProtectingGroup->OptimizeProtection OptimizeConditions Switch Solvent (e.g., NMP) or Adjust Temperature SolventTemp->OptimizeConditions MinimizeRacemization Use Additives (Oxyma, HOBt) Lower Temperature Racemization->MinimizeRacemization AddressSideReactions Modify Strategy (e.g., use Hmb for Asp) SideReactions->AddressSideReactions RefinePurification Adjust HPLC Gradient or Stationary Phase Purification->RefinePurification

Caption: General troubleshooting workflow for amino acid derivative reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Peptide Coupling and Yield Issues

Q1: My peptide coupling reaction has a very low yield. What are the most likely causes?

A: Low coupling yield is a frequent issue that can often be traced back to a few key areas:

  • Inefficient Carboxylic Acid Activation: The first step in forming a peptide bond is the activation of the carboxyl group. If this step is slow or incomplete, the subsequent reaction with the amine will be poor.

    • Causality: Coupling reagents like carbodiimides (DCC, EDC) can sometimes be inefficient, especially with sterically hindered amino acids. Uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more reactive and can produce higher yields.[1][2] HATU, in particular, is highly regarded for its ability to form a reactive OAt-active ester, which accelerates the coupling and minimizes side reactions.[3][4]

    • Troubleshooting:

      • Switch to a more powerful coupling reagent like HATU.[1]

      • Ensure your reagents are anhydrous; water can hydrolyze the activated species.

      • Consider "pre-activation," where the carboxylic acid, coupling reagent, and base are stirred together for a few minutes before adding the amine component.[3]

  • Steric Hindrance: If either the C-terminal carboxylic acid or the N-terminal amine is sterically bulky (e.g., Val, Ile, or N-methylated amino acids), the coupling reaction can be significantly slowed.

    • Causality: The reactive centers are physically blocked, preventing the nucleophilic attack of the amine on the activated carboxyl group.

    • Troubleshooting:

      • Increase the reaction time and/or temperature. Mild heating can sometimes overcome the activation energy barrier.[2]

      • Use a less sterically hindered base, such as collidine instead of diisopropylethylamine (DIPEA).

      • Employ a more potent coupling reagent like HATU, which is known to be effective for hindered couplings.[4]

  • Peptide Aggregation (Solid-Phase Synthesis): As the peptide chain elongates on a solid support, it can fold and form intermolecular hydrogen bonds, causing it to aggregate and become poorly solvated. This prevents reagents from accessing the reactive N-terminus.[5]

    • Causality: Poor solvation shields the reaction site. This is particularly common with hydrophobic sequences.[5]

    • Troubleshooting:

      • Switch to a more effective solvating solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[5][6]

      • Incorporate sonication or microwave irradiation to break up aggregates.[5]

      • Synthesize the peptide on a low-substitution or a polyethylene glycol (PEG)-based resin.[5]

Q2: I'm observing a mass corresponding to my desired product plus 178 Da in my LC-MS. What is this impurity?

A: A +178 Da adduct is a classic sign of dibenzofulvene (DBF) alkylation.[7]

  • Causality: During Fmoc deprotection with piperidine, the Fmoc group is cleaved, generating DBF as a byproduct.[8] If the washing steps after deprotection are insufficient, residual DBF can be trapped in the resin. DBF is an electrophile and can react with the newly liberated N-terminal amine (a nucleophile) of your peptide.

  • Troubleshooting:

    • Increase the number and duration of your DMF washes after the Fmoc deprotection step. Ensure the resin is thoroughly washed to remove all traces of the DBF-piperidine adduct.[9]

    • Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh.

Racemization and Stereochemical Integrity

Q3: How can I detect and, more importantly, prevent racemization during peptide synthesis?

A: Racemization, the loss of stereochemical purity at the α-carbon, is a critical issue as it can drastically alter the biological activity of a peptide.[10]

  • Mechanism of Racemization: The primary pathway for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate.[11] Activation of the N-protected amino acid's carboxyl group makes the α-proton acidic. A base can abstract this proton, leading to the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amine can open this ring, producing a mixture of L- and D-isomers.[11]

G cluster_0 Racemization Pathway cluster_1 Prevention Strategy ActivatedAA Activated L-Amino Acid (Chiral) ProtonAbstraction α-Proton Abstraction ActivatedAA->ProtonAbstraction ActiveEster Less Racemizing Active Ester ActivatedAA->ActiveEster Base Base Base->ProtonAbstraction Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) ProtonAbstraction->Oxazolone AmineAttack Amine Nucleophile Attack Oxazolone->AmineAttack RacemicProduct Racemic Peptide Product (L- and D-isomers) AmineAttack->RacemicProduct Additive Additive (HOBt, Oxyma) Additive->ActiveEster ActiveEster->AmineAttack Faster than Oxazolone formation

Caption: Mechanism of racemization via oxazolone formation and its suppression.

  • Detection:

    • Chiral HPLC: The most reliable method is to hydrolyze the final peptide back to its constituent amino acids and analyze them on a chiral HPLC column.[10] This separates the D- and L-enantiomers, allowing for precise quantification.

    • LC-MS/NMR: Diastereomers (peptides differing at only one chiral center) often have slightly different retention times and can sometimes be resolved by high-resolution reverse-phase HPLC. They may also show distinct signals in high-field NMR.

  • Prevention Strategies:

    • Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial.[12] They react with the activated amino acid to form an active ester that is less prone to oxazolone formation but still highly reactive towards the amine.[12][13] HOAt, the additive incorporated within HATU, is particularly effective.[3][12]

    • Choice of Coupling Reagent: Carbodiimide reagents (DCC, EDC) are more likely to cause racemization unless an additive is used.[2][12] Uronium salts like HATU and HBTU inherently suppress racemization.[1]

    • Control the Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Use the minimum amount necessary, as excess base promotes proton abstraction.[10]

    • Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[10]

    • Amino Acid Susceptibility: Be particularly cautious with amino acids prone to racemization, such as Histidine (His) and Cysteine (Cys).[5][10] For His, side-chain protection of the imidazole nitrogen is recommended.[5]

Protecting Group Strategy and Side Reactions

Q4: What is an "orthogonal" protecting group strategy, and why is it important?

A: An orthogonal protection strategy uses multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others.[14] This is the foundation of modern, complex chemical synthesis.

  • Causality and Importance: Without orthogonality, you cannot selectively deprotect one functional group without removing others, making controlled, stepwise synthesis impossible.[14][15] The most common orthogonal scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy:

    • Temporary Nα-protection: The Fmoc group is used for the alpha-amine. It is removed at each cycle with a mild base (e.g., piperidine).[14]

    • Permanent Side-Chain Protection: Side chains are protected with groups like t-Butyl (tBu), Trityl (Trt), or Boc, which are stable to piperidine but are removed at the end of the synthesis with strong acid (e.g., trifluoroacetic acid - TFA).[14]

G ProtectingGroups Orthogonal Protecting Groups Nα-Protecting Group (Temporary) Side-Chain Protecting Groups (Permanent) Auxiliary Groups (Semi-permanent) Fmoc Fmoc ProtectingGroups:f1->Fmoc Boc Boc/tBu/Trt ProtectingGroups:f2->Boc Alloc Alloc/Dde ProtectingGroups:f3->Alloc Deprotection Deprotection Conditions Base (Piperidine) Acid (TFA) Pd(0) / Hydrazine Fmoc->Deprotection:f1 Removed by Boc->Deprotection:f2 Removed by Alloc->Deprotection:f3 Removed by Deprotection:f2->Fmoc Stable to Deprotection:f1->Boc Stable to

Caption: Orthogonal protection scheme in peptide synthesis.

Q5: During Fmoc-SPPS of a peptide containing an Asp-Gly sequence, I see a major impurity with the same mass as my product. What could this be?

A: This is very likely due to aspartimide formation, a common side reaction involving aspartic acid (Asp).[5]

  • Causality: Under basic conditions (like Fmoc deprotection with piperidine), the backbone nitrogen of the residue following Asp can attack the side-chain carbonyl of Asp, forming a five-membered succinimide ring (aspartimide).[5] This ring can then be re-opened by piperidine or other nucleophiles, leading to a mixture of the desired α-linked peptide and the undesired β-linked iso-peptide, which are often difficult to separate.[5]

  • Troubleshooting:

    • Reduce Piperidine Exposure: Use milder deprotection conditions, such as 2% DBU / 2% piperidine in DMF, to shorten the exposure time to strong base.[5]

    • Backbone Protection: The most effective solution is to use an Asp derivative with a backbone protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(O-Dmb-Gly)-OH. These groups sterically hinder the nucleophilic attack that initiates aspartimide formation.[5]

    • Add HOBt: Adding a small amount of HOBt to the piperidine deprotection solution can help suppress this side reaction.[5]

Q6: My reaction involves an N-terminal glutamine (Gln), and I'm seeing an impurity with a mass loss of 17 Da. What is this?

A: This is characteristic of pyroglutamate (pGlu) formation.[7]

  • Causality: The side-chain amide of an N-terminal glutamine can attack its own α-amino group, especially under acidic conditions (like final cleavage) or even spontaneously. This intramolecular cyclization results in the formation of a five-membered pyroglutamate ring and the elimination of ammonia (-17 Da).[7]

  • Troubleshooting:

    • Couple Quickly: If Gln is the N-terminal residue, couple the next amino acid to it as quickly as possible to protect the free amine.

    • Mild Cleavage: Use cleavage cocktails with minimal acidity and time if possible.

    • Protect the Side Chain: For solution-phase synthesis, using a Gln residue with a trityl (Trt) or other acid-labile side-chain protecting group can prevent this until the final deprotection step.

Data and Protocols

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for success. The table below summarizes key features of commonly used reagents.

ReagentClassKey AdvantagesCommon DisadvantagesBest For
HATU Uronium SaltHigh reactivity, low racemization, effective for hindered couplings.[1][4]High cost, potential for side reactions if not used correctly.Difficult sequences, sterically hindered amino acids, minimizing racemization.[1]
HBTU Uronium SaltGood reactivity, lower cost than HATU.Can cause racemization without additives, less potent than HATU.Routine peptide synthesis.
EDC/DCC CarbodiimideLow cost, widely available.High risk of racemization without additives (HOBt, Oxyma), can form insoluble urea byproducts (DCC).[2][12]Simple, cost-sensitive solution-phase couplings.
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization.[2]More expensive, byproducts can be difficult to remove.When carbodiimides fail and uronium salts are not desired.
Protocol: Standard HATU-Mediated Coupling (Solution Phase)

This protocol provides a general method for coupling a carboxylic acid and an amine in solution using HATU, optimized to minimize side reactions.[3][4]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.0-1.5 eq)[4]

  • Anhydrous Solvent (e.g., DMF, DCM)[6]

  • Non-nucleophilic Base (e.g., DIPEA, 2.0-5.0 eq)[3]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture.

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes. The solution may change color. This step forms the highly reactive OAt-active ester.[3][4]

  • Amine Addition: Add the amine (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours, but hindered couplings may require longer.[3]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.[3][4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol: Standard Fmoc Group Deprotection (Solid-Phase)

This protocol outlines the standard procedure for removing the N-terminal Fmoc protecting group from a resin-bound peptide.[9]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in DMF[9]

  • Washing Solvent: DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin, ensuring all beads are covered. Agitate or bubble for 3 minutes. Drain the solution.[9]

  • Final Deprotection: Add a fresh portion of the deprotection solution and agitate for 10-15 minutes. Drain the solution.[9]

  • Thorough Washing: This is the most critical step to prevent side reactions. Wash the resin extensively with DMF (at least 5-7 times) to completely remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9] A positive Kaiser test (blue beads) will confirm the presence of a free primary amine, indicating successful deprotection.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Boc Protection - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Technical Support Information Bulletin 1205 - HATU. AAPPTEC. Available from: [Link]

  • Synthesis and Applications of Symmetric Amino Acid Derivatives. ResearchGate. Available from: [Link]

  • Side reaction in peptide synthesis. Slideshare. Available from: [Link]

  • Synthesis of amino acid derivatives of nucleic acid bases. PubMed Central (PMC), NIH. Available from: [Link]

  • Synthesis and applications of symmetric amino acid derivatives. Royal Society of Chemistry. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. CD Bioparticles. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed Central (PMC). Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, Royal Society of Chemistry. Available from: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available from: [Link]

  • Synthesis and applications of symmetric amino acid derivatives. RSC Publishing. Available from: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available from: [Link]

  • Methods for Removing the Fmoc Group. In: Methods in Molecular Biology. Humana Press. Available from: [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available from: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available from: [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Available from: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available from: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • Peptide Side Reactions. CEM Corporation. Available from: [Link]

  • Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC), NIH. Available from: [Link]

  • Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. PubMed Central (PMC). Available from: [Link]

  • The greening of peptide synthesis. Royal Society of Chemistry. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available from: [Link]

  • Peptide Chemistry Resources – Coupling & Side Reactions. CordenPharma. Available from: [Link]

  • Peptide synthesis. Wikipedia. Available from: [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Available from: [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. Available from: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid in Solution

Introduction (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid , commonly known as L-forphenicine or 4-formyl-3-hydroxyphenylglycine[1], is a naturally occurring non-proteinogenic amino acid recognized for its potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid , commonly known as L-forphenicine or 4-formyl-3-hydroxyphenylglycine[1], is a naturally occurring non-proteinogenic amino acid recognized for its potent alkaline phosphatase inhibitory activity[2]. While highly valuable in drug development and enzymatic assays, its unique structural topology—comprising a phenylglycine core, a highly reactive formyl (aldehyde) group, and a phenolic hydroxyl—makes it exceptionally unstable in standard aqueous buffers.

This technical guide provides researchers with the causal mechanisms behind L-forphenicine degradation and establishes self-validating protocols to ensure absolute sample integrity during solution preparation and storage.

Mechanistic Troubleshooting & FAQs

Q1: My solution is losing enantiomeric purity over time. Why is L-forphenicine racemizing to the D-enantiomer? Observation: Chiral LC-MS or polarimetry indicates a gradual conversion from the active (2S) enantiomer to a racemic mixture. Causality: L-Forphenicine is a phenylglycine derivative. Phenylglycines are intrinsically[3] at the α -carbon. The degradation mechanism involves the abstraction of the α -proton to form a resonance-stabilized enolate intermediate. In forphenicine, the strongly electron-withdrawing 4-formyl group exerts a mesomeric effect that dramatically increases the acidity of the α -proton[3]. This stabilizes the resulting carbanion, accelerating racemization in neutral or basic conditions. Solution: Always prepare solutions in dilute acidic buffers (pH 2.0–4.0) to keep the α -proton fully protonated and suppress enolate formation.

Q2: I am observing a color change and high-molecular-weight impurities. What is causing this? Observation: Solutions turn from clear to yellow/brown over time, and mass spectrometry reveals oligomeric species. Causality: The molecule contains both a primary aliphatic amine and a highly electrophilic aromatic aldehyde. When the pH approaches or exceeds the amine's pKa, the unprotonated amine (-NH 2​ ) acts as a strong nucleophile, attacking the formyl group of adjacent molecules. This intermolecular condensation results in the formation of Schiff bases (imines), leading to rapid dimerization and subsequent oligomerization. Solution: Maintaining an acidic pH ensures the primary amine remains in its non-nucleophilic ammonium state (-NH 3+​ ), completely halting Schiff base condensation.

Q3: My compound shows a +16 Da mass shift after prolonged storage in solution. How do I prevent this? Observation: Appearance of a degradation product with a mass of 211.17 Da (Intact mass: 195.17 Da[1]). Causality: The 4-formyl group is highly susceptible to autoxidation, converting the aldehyde into a carboxylic acid (yielding a forphenicic acid derivative) when exposed to dissolved oxygen or reactive oxygen species (ROS). Solution: Degas all aqueous solvents by sparging with an inert gas (Argon or Nitrogen) prior to dissolution. Store aliquots in hermetically sealed amber vials under an inert headspace.

Degradation Pathways Visualization

degradation_pathways Intact L-Forphenicine (Intact Active Compound) Racemization D-Forphenicine (Loss of Bioactivity) Intact->Racemization Neutral/Basic pH (alpha-proton abstraction) Oxidation Carboxylic Acid Derivative (+16 Da Mass Shift) Intact->Oxidation Dissolved O2 (Aldehyde autoxidation) Condensation Schiff Base Oligomers (High MW Aggregates) Intact->Condensation Unprotonated Amine (Intermolecular attack)

Figure 1: Primary degradation pathways of L-forphenicine in aqueous solutions.

Quantitative Data: Racemization & Stability Matrices

To understand the urgency of proper pH control, compare the base-catalyzed racemization rates of amino acids. The structural features of L-forphenicine make it highly unstable compared to standard aliphatic amino acids[3].

Table 1: Relative Racemization Rates of Amino Acids

Amino AcidRelative Racemization RateStructural Causality
Alanine 1x (Baseline)Standard aliphatic side chain lacks resonance stabilization.
Phenylglycine (Phg) 9xAromatic ring stabilizes the α -carbanion intermediate.
L-Forphenicine > 9x (Accelerated)4-formyl group exerts strong electron-withdrawing (-M) effect.

Table 2: Solution Stability Matrix for L-Forphenicine

ConditionpH RangeDissolved O 2​ TempExpected Half-LifePrimary Degradation Mechanism
Optimal 2.0 - 4.0Depleted (Ar)-80°C> 12 monthsNone (Stable)
Suboptimal 2.0 - 4.0Present4°C~ 2-4 weeksAldehyde Oxidation
High Risk 7.0 - 8.5Depleted (Ar)25°C< 24 hoursRacemization & Schiff Base Formation
Critical Failure 7.0 - 8.5Present37°C< 2 hoursRapid Oligomerization & Oxidation

Self-Validating Experimental Protocol

L-forphenicine is like methanol or DMSO[4]. The following protocol leverages acidic aqueous conditions to simultaneously ensure solubility and prevent degradation.

Standard Operating Procedure: Preparation of Stable Stock Solutions

Step 1: Solvent Preparation & Degassing Prepare a 0.1 M Acetic Acid or 0.01 M HCl aqueous solution. Sparge the solvent with Argon gas for a minimum of 15 minutes to displace dissolved oxygen. Causality: Removes the oxidative threat to the formyl group.

Step 2: Weighing Weigh the lyophilized L-forphenicine powder inside a glove box or under a gentle, continuous stream of Argon.

Step 3: Dissolution & Validation Add the degassed acidic solvent to achieve the desired stock concentration (e.g., 1-5 mg/mL). Vortex gently until completely dissolved. Self-Validation Check: Inspect the solution against a white background. The solution must be completely clear and colorless. Any yellow tint indicates that the pH is too high and premature Schiff base formation has occurred.

Step 4: Aliquoting Dispense single-use aliquots into amber glass vials to prevent photo-oxidation. Purge the headspace of each vial with Argon before sealing.

Step 5: Storage Flash-freeze the vials in liquid nitrogen and store immediately at -80°C.

preparation_workflow Step1 Solvent Prep Degas dilute HCl with Argon Step2 Dissolution Weigh & dissolve under inert gas Step1->Step2 Step3 Aliquot Transfer to amber vials Step2->Step3 Step4 Storage Flash freeze at -80°C Step3->Step4

Figure 2: Optimized workflow for the preparation of stable L-forphenicine solutions.

References

  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Synthesis of forphenicinol and forphenicine Source: Journal of Antibiotics (PubMed) URL: [Link]

  • Title: Forphenicine | C9H9NO4 | CID 42560 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Optimization

Formyl Group Preservation in Complex Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unintended degradation, oxidation,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unintended degradation, oxidation, or decarbonylation of formyl groups (aldehydes) during multi-step organic synthesis.

Aldehydes are highly reactive electrophiles. While this makes them excellent synthetic handles, it also renders them highly susceptible to unwanted side reactions. Below, we dissect the root causes of formyl degradation and provide self-validating protocols to ensure structural integrity.

Section 1: Unwanted Oxidation and Nucleophilic Attack

Q: My aliphatic aldehyde is spontaneously oxidizing to a carboxylic acid during workup and subsequent aerobic steps. How can I prevent this?

Causality & Expert Insight: Aldehydes are highly susceptible to oxidation due to the weak aldehydic C–H bond. Exposure to ambient air (autoxidation) or mild oxidizing agents (such as Cr(VI) reagents) rapidly converts them to carboxylic acids[1]. Furthermore, under basic conditions, enolizable aldehydes can undergo rapid self-condensation (aldol reactions). To preserve the formyl group during multi-step syntheses involving alkaline or oxidative conditions, the electrophilic carbon must be temporarily masked.

Solution: Convert the aldehyde to an acetal. Acetals are stable under neutral and basic conditions, effectively shielding the carbon center from nucleophilic oxygen insertion and preventing enolate formation[2]. For maximum stability in harsh downstream conditions, cyclic acetals (e.g., 1,3-dioxolanes) are preferred over acyclic acetals[2].

Self-Validating Protocol: Cyclic Acetal Protection (1,3-Dioxolane Formation)
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the aldehyde (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Reagents: Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 5 mol%).

  • Execution: Reflux the mixture. The Dean-Stark trap will collect the azeotropically removed water, driving the thermodynamic equilibrium toward the acetal product.

  • Validation: Monitor the reaction by TLC and IR spectroscopy. The disappearance of the UV-active aldehyde spot and the complete absence of the strong carbonyl stretch (~1700 cm⁻¹) in the IR spectrum of a crude aliquot confirms complete masking.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (critical: this neutralizes the pTSA and prevents premature hydrolysis during concentration), extract with ethyl acetate, and concentrate under reduced pressure.

G Start Aldehyde Protection Required Cond What are the subsequent reaction conditions? Start->Cond Acidic Strongly Acidic Cond->Acidic Basic Basic / Oxidative Cond->Basic Thio Use Thioacetal (Stable to Acid) Acidic->Thio Steric Is the substrate sterically hindered? Basic->Steric Acyclic Use Acyclic Acetal (e.g., Dimethyl Acetal) Steric->Acyclic Yes Cyclic Use Cyclic Acetal (e.g., 1,3-Dioxolane) Steric->Cyclic No

Caption: Decision workflow for selecting the optimal formyl protecting group based on reaction conditions.

Section 2: Acid-Sensitive Substrates

Q: My aldehyde contains acid-sensitive functional groups (e.g., Boc, TBS). Traditional pTSA-catalyzed acetalization degrades my molecule. Are there alternative protection methods?

Causality & Expert Insight: Because acetal formation and hydrolysis exist in equilibrium, traditional protocols force the forward reaction using corrosive acid catalysts and extended heating. This environment easily cleaves acid-labile protecting groups[3].

Solution: Utilize visible-light-induced photochemical acetalization. This modern methodology operates under completely neutral conditions at room temperature using Eosin Y as a photocatalyst. It is highly chemoselective for aldehydes (leaving ketones intact) and perfectly tolerates acid-sensitive moieties[3].

Section 3: Decarbonylation During Palladium-Catalyzed Cross-Coupling

Q: I am attempting a Suzuki-Miyaura cross-coupling on a formyl-substituted aryl halide, but I am losing the formyl group entirely. What is causing this?

Causality & Expert Insight: You are observing competitive transition-metal-catalyzed decarbonylation. Following the oxidative addition of the palladium catalyst to the aryl halide bond, the active Pd(II) species can undergo an unintended insertion into the adjacent C–CHO bond. This leads to the extrusion of carbon monoxide (CO) and subsequent proto-demetalation, resulting in a dehalogenated and decarbonylated byproduct[4][5].

Solution: You can either pre-protect the aldehyde as an acetal prior to the coupling step, or optimize the ligand and base to kinetically favor reductive elimination over decarbonylation[4]. Using bulky, electron-rich phosphine ligands (like SPhos or XPhos) accelerates the desired cross-coupling cycle, effectively outcompeting the decarbonylation pathway[4]. Additionally, switching to a weaker, non-nucleophilic base (like K₃PO₄) minimizes protonolysis[4].

Self-Validating Protocol: Suzuki-Miyaura Coupling with Formyl Preservation
  • Preparation: In a Schlenk flask under a strict argon atmosphere, combine the formyl-aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%)[4].

  • Solvent & Base: Add anhydrous K₃PO₄ (2.0 equiv) and anhydrous toluene. Crucial: Ensure all reagents are strictly anhydrous, as trace water acts as a proton source for hydrodehalogenation[4].

  • Execution: Stir the mixture at 80 °C for 12–16 hours.

  • Validation: Analyze the crude mixture via GC-MS. The presence of the intact biaryl aldehyde mass peak without the corresponding M-28 (loss of CO) peak confirms the successful suppression of the decarbonylation pathway.

Mechanism Substrate Formyl-Aryl Halide (Ar-X) OxAdd Pd(0) Oxidative Addition Substrate->OxAdd Intermediate Ar-Pd(II)-X Intermediate OxAdd->Intermediate Decarb CO Extrusion (Decarbonylation) Intermediate->Decarb Slow Ligand / Strong Base CrossC Transmetalation & Reductive Elimination Intermediate->CrossC Bulky Ligand (SPhos) Weak Base Byproduct Dehalogenated Byproduct Decarb->Byproduct Product Intact Formyl Biaryl Product CrossC->Product

Caption: Divergent pathways in Pd-catalyzed cross-coupling: Decarbonylation vs. desired product formation.

Quantitative Data: Comparison of Formyl Protecting Groups

When planning your synthetic route, use the following quantitative parameters to select the appropriate masking strategy. Acyclic acetals offer rapid deprotection but lower stability, whereas cyclic acetals offer robust stability at the cost of longer deprotection times[2].

Protecting Group TypeReagent (Equiv)Catalyst (mol%)Deprotection Kinetics (1M HCl in Acetone, RT)Stability (pH < 4)Stability (pH > 10 / Oxidants)
Acyclic Acetal (e.g., Dimethyl acetal)Methanol (Excess)pTSA (1–5%)Fast (~5 minutes)[2]UnstableExcellent
Cyclic Acetal (e.g., 1,3-Dioxolane)Ethylene Glycol (1.5)pTSA (5%)Slow (~45 minutes)[2]UnstableExcellent
Thioacetal (e.g., 1,3-Dithiane)1,3-Propanedithiol (1.2)BF₃·OEt₂ (10%)Inert to HCl (Requires Hg/Ag salts or oxidation)ExcellentExcellent

References

  • BenchChem. "A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection." BenchChem.
  • University of California, Riverside (UCR). "Chapter 17 Oxidation and Reduction - Organic Chemistry." UCR.edu.
  • Organic Letters, ACS Publications. "Visible-Light-Induced Acetalization of Aldehydes with Alcohols." ACS.org.
  • BenchChem. "How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes." BenchChem.
  • Thieme E-Books. "Regioselective Aldehyde Decarbonylation through Palladium-Catalyzed Nitrile Boronic Acid Cross-Coupling." Thieme-connect.com.

Sources

Troubleshooting

Scale-Up Support Center: (2S)-2-Amino-2-(4-formyl-3-hydroxyphenyl)acetic Acid (L-Forphenicine)

Welcome to the Process Chemistry Technical Support Center. This portal is designed for drug development professionals and process chemists scaling up the synthesis of L-Forphenicine, a potent alkaline phosphatase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for drug development professionals and process chemists scaling up the synthesis of L-Forphenicine, a potent alkaline phosphatase inhibitor originally isolated from Actinomyces species[1].

To bypass the limitations of traditional chiral auxiliary-based syntheses, the modern industrial standard for scaling this non-proteinogenic amino acid utilizes a Dynamic Kinetic Resolution (DKR) Hydantoinase Process [2]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-fidelity scale-up.

Process Overview & Mechanistic Pathway

The scalable synthesis of L-Forphenicine relies on a three-phase workflow. First, the reactive formyl group is protected as a dimethyl acetal to prevent polymerization, followed by a continuous-flow Bucherer-Bergs reaction to form a racemic hydantoin[3]. The core of the process is a multienzymatic DKR cascade that continuously epimerizes the unreacted D-hydantoin while selectively hydrolyzing the L-enantiomer, breaking the 50% theoretical yield limit of standard kinetic resolutions[2],[4]. Finally, mild acidic hydrolysis deprotects the acetal to yield the target API.

DKR_Pathway cluster_DKR Multienzymatic Dynamic Kinetic Resolution (DKR) Cascade SM Protected Aldehyde (4-(Dimethoxymethyl)-3-hydroxybenzaldehyde) D_Hyd D-Hydantoin (Inactive Enantiomer) SM->D_Hyd Bucherer-Bergs (Continuous Flow) L_Hyd L-Hydantoin (Active Enantiomer) SM->L_Hyd Bucherer-Bergs (Continuous Flow) D_Hyd->L_Hyd Hydantoin Racemase L_Carb L-N-Carbamoyl Amino Acid L_Hyd->L_Carb L-Hydantoinase L_AA_prot Acetal-Protected L-Forphenicine L_Carb->L_AA_prot L-Carbamoylase Prod L-Forphenicine ((2S)-2-Amino-2-(4-formyl-3-hydroxyphenyl)acetic acid) L_AA_prot->Prod Mild Acid Hydrolysis (pH 2.0)

Figure 1: Multienzymatic Dynamic Kinetic Resolution (DKR) cascade for L-Forphenicine synthesis.

Phase 1: Bucherer-Bergs Hydantoin Synthesis (FAQs)

Q: We are seeing low conversion and severe degradation of the starting aldehyde during the Bucherer-Bergs reaction at the 5-kg scale. What is causing this? A: The free 4-formyl group on the phenyl ring is highly reactive and prone to polymerization or unwanted Schiff-base formations with ammonia under prolonged heating. Causality: You must protect the formyl group as a dimethyl acetal prior to the reaction. Furthermore, traditional batch Bucherer-Bergs reactions suffer from the loss of volatile NH3 and CO2, stalling the equilibrium[3]. Solution: Transition to a continuous-flow reactor setup. The lack of headspace in flow systems prevents the escape of volatile gases, driving the reaction to near-quantitative conversion in ~30 minutes at 120 °C[3].

Q: How do we safely manage the exotherm and the hazards of potassium cyanide (KCN) at scale? A: Implement a two-feed continuous flow approach. Feed A (organic substrate) and Feed B (aqueous KCN and ammonium carbonate) are independently pumped and mixed directly within a heated Hastelloy coil[3]. This minimizes the active volume of cyanide at elevated temperatures, drastically reducing the safety hazards associated with large-scale batch heating of KCN[3].

Phase 2: Enzymatic Dynamic Kinetic Resolution (FAQs)

Q: The theoretical yield of our resolution step is capping at ~45%. How do we achieve >95% yield for the (2S)-enantiomer? A: You are likely using a standard kinetic resolution, which discards the D-enantiomer. Causality: While some 5'-monosubstituted hydantoins spontaneously racemize under slightly alkaline conditions, the chemical racemization rate for electron-rich phenolic substrates is often too slow for industrial space-time yields[2],[4]. Solution: Employ a Dynamic Kinetic Resolution (DKR) cascade. By using a recombinant whole-cell biocatalyst (e.g., E. coli) that co-expresses an L-hydantoinase, an L-carbamoylase, and a hydantoin racemase, the unreacted D-hydantoin is enzymatically epimerized to the L-enantiomer in real-time. This drives the equilibrium forward, allowing up to 100% theoretical yield of the optically pure L-amino acid[2],[4].

Q: The reaction stalls at the L-N-carbamoyl intermediate. Why is the L-carbamoylase step failing? A: This is a classic symptom of pH drift. Causality: The decarbamoylation step catalyzed by L-carbamoylase releases CO2 and NH3, which dynamically alters the buffering capacity of the medium. If the pH drops below 7.0, L-carbamoylase activity decreases drastically, leading to intermediate accumulation[2]. Solution: Implement an automated pH stat to strictly maintain the pH at 7.5 using 1 M NaOH. The reaction must be actively titrated; buffer alone is insufficient at high substrate loadings.

Phase 3: Global Deprotection & Isolation (FAQs)

Q: During the final acetal deprotection, the product turns dark and polymeric. What is causing this? A: Harsh acidic conditions (e.g., concentrated HCl at reflux) lead to the polymerization of the newly liberated 4-formyl group. Causality: The electron-donating 3-hydroxyl group makes the aromatic ring highly nucleophilic. Under strong acid and heat, it undergoes Friedel-Crafts-type self-condensation with the protonated formyl group of adjacent molecules (similar to phenol-formaldehyde resin formation). Solution: Use mild, controlled acidic hydrolysis (e.g., dilute HCl at pH 2.0 at room temperature)[1]. Once deprotected, immediately adjust the pH to the molecule's isoelectric point (pI 5.5) to precipitate the zwitterionic L-Forphenicine as a stable solid.

Self-Validating Experimental Protocol: Enzymatic DKR & Isolation

To ensure process reliability, follow this self-validating methodology for the DKR and isolation phases:

Step 1: Substrate Preparation Dissolve 500 g of racemic 5-(4-(dimethoxymethyl)-3-hydroxyphenyl)hydantoin in 10 L of 100 mM potassium phosphate buffer. Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution which will skew kinetic sampling and limit enzyme accessibility.

Step 2: Biocatalyst Addition Add 100 g (wet weight) of recombinant E. coli whole-cells co-expressing L-hydantoinase, L-carbamoylase, and hydantoin racemase[2].

Step 3: Reaction & pH Control Incubate at 37 °C with 150 rpm agitation. Maintain the pH strictly at 7.5 using an automated pH stat titrating with 1 M NaOH. Validation Check: The consumption of NaOH directly correlates with the decarbamoylation rate. A plateau in NaOH consumption serves as a real-time, macroscopic indicator of reaction completion.

Step 4: In-Process Analytical Monitoring At 12 hours, withdraw a 1 mL aliquot, centrifuge to pellet the cells, and analyze the supernatant via chiral HPLC (e.g., Crownpak CR(+) column). Validation Check: The reaction is validated as complete when the D-hydantoin peak area is <1% and the L-amino acid enantiomeric excess (ee) is >99%.

Step 5: Mild Deprotection & Isolation Centrifuge the reactor volume to remove the biocatalyst. Acidify the clarified broth to pH 2.0 with 2 M HCl and stir for 2 hours at 25 °C to cleave the dimethyl acetal[1]. Validation Check: 1 H-NMR of a lyophilized micro-aliquot must show the complete disappearance of the methoxy singlets (~3.3 ppm) and the appearance of the formyl proton singlet (~9.8 ppm). Finally, adjust the pH to 5.5 using 1 M NaOH to precipitate the target L-Forphenicine. Filter, wash with cold water, and dry under vacuum.

Quantitative Data Summary

Table 1: Comparison of Bucherer-Bergs Scale-Up Methods for Protected Aldehydes

ParameterTraditional BatchContinuous Flow (Two-Feed)
Temperature / Pressure 80 °C / Atmospheric120 °C / 20 bar
Reaction Time 24 - 48 hours~30 minutes
Conversion Rate 65 - 75%> 95%
Volatile Loss (NH3/CO2) HighNone (Zero headspace)
Safety Profile (KCN) High Risk (Large active volume)Low Risk (Minimal active volume)

Table 2: Kinetic Resolution vs. DKR Yields in the Hydantoinase Process

Process TypeEnzymes UtilizedMax Theoretical YieldAchievable eeSpace-Time Yield
Standard Kinetic Resolution L-Hydantoinase + L-Carbamoylase50%> 99%Low
Dynamic Kinetic Resolution L-Hydantoinase + L-Carbamoylase + Racemase100%> 99%High

References

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 2015. URL:[Link]

  • Nonproteinogenic Amino Acids, IV. – EPC Synthesis of L-(+)-Forphenicine. Liebigs Annalen der Chemie, 1987. URL:[Link]

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology, 2019. URL:[Link]

  • Industrial Applications of Whole-Cell Biocatalysis. Pharmaceutical Technology, 2007. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (2S)-2-Amino-2-(4-formyl-3-hydroxyphenyl)acetic Acid Synthesis: A Comparative Guide to Biocatalytic vs. Chemical Routes

As drug development increasingly relies on complex non-canonical amino acids for peptide therapeutics and antibiotic scaffolds, the demand for highly stereoselective and scalable synthetic methods has surged. (2S)-2-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex non-canonical amino acids for peptide therapeutics and antibiotic scaffolds, the demand for highly stereoselective and scalable synthetic methods has surged. (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid , commonly known as L-forphenicine, is a naturally occurring alkaline phosphatase inhibitor and a critical precursor for immunomodulators like forphenicinol[1][2].

This guide objectively compares the performance of our proprietary BioTA-PhG™ Engineered Transaminase Panel against traditional chemical alternatives. By examining the mechanistic causality behind each synthetic choice, we provide a validated, self-correcting workflow for researchers seeking to optimize the production of electron-rich phenylglycines.

Mechanistic Grounding & The Chemoselectivity Challenge

Synthesizing enantiopure phenylglycine derivatives is notoriously difficult. Unlike aliphatic amino acids, phenylglycines are highly susceptible to racemization via quinone methide intermediate formation, particularly under basic conditions[2][3].

The synthesis of L-forphenicine introduces a secondary, severe chemoselectivity challenge: the presence of a highly electrophilic C4-formyl group on the aromatic ring[4].

  • The Chemical Pitfall: In traditional asymmetric Strecker syntheses, the formyl group competitively reacts with ammonia or cyanide, leading to diamino-dinitrile oligomers.

  • Historical Workarounds: To circumvent this, developed a late-stage oxidation route, first synthesizing S-forphenicinol and subsequently oxidizing the benzylic alcohol to the aldehyde[5]. Alternatively, employed a stoichiometric chiral dioxane auxiliary to direct stereochemistry, requiring toxic prussic acid (HCN) and extensive protection/deprotection steps[2].

  • The Biocatalytic Solution: The BioTA-PhG™ transaminase overcomes this by leveraging active-site steric constraints. The enzyme specifically recognizes the α-keto acid motif. The potentially reactive C4-formyl group is locked in an intramolecular hydrogen bond with the adjacent C3-hydroxyl group, reducing its electrophilicity and preventing it from entering the Pyridoxal Phosphate (PLP) binding pocket.

SynthesisRoutes SM Starting Material (Aldehyde/Keto-acid) Alt1 Alt 1: Late-Stage Oxidation (Morishima et al.) SM->Alt1 Multi-step Alt2 Alt 2: Chiral Auxiliary (Weinges et al.) SM->Alt2 HCN Prod Product: BioTA-PhG™ Engineered Transaminase SM->Prod Direct Amination Inter1 S-Forphenicinol Alt1->Inter1 Reduction/Resolution Inter2 Diastereomeric Intermediate Alt2->Inter2 Strecker Reaction Target (2S)-2-amino-2-(4-formyl- 3-hydroxyphenyl)acetic acid Prod->Target Isopropylamine, PLP (1 Step) Inter1->Target Chemoselective Oxidation Inter2->Target Hydrolysis & Deprotection

Figure 1: Logical comparison of synthetic routes to L-Forphenicine.

Comparative Performance Analysis

When evaluating synthetic routes for non-canonical amino acids, step economy, enantiomeric excess (ee), and environmental impact (E-factor) are paramount. The table below summarizes the quantitative performance of the BioTA-PhG™ system against the established literature alternatives.

Performance MetricBioTA-PhG™ (Biocatalytic)Late-Stage Oxidation[5]Chiral Auxiliary Strecker[2]
Overall Yield 82% 45%58%
Enantiomeric Excess (ee) >99.5% 92%96%
Step Count 1 (from keto-acid)4 (from terephthalate)5 (from benzaldehyde)
Chemoselectivity Absolute (Enzyme pocket)Moderate (Requires careful oxidation)Low (Requires acetal protection)
E-factor <12 >45>60
Hazard Profile Low (Aqueous, mild)High (Oxidants, heavy metals)Severe (HCN gas required)

Data Interpretation: The biocatalytic approach eliminates the need for stoichiometric chiral auxiliaries and toxic cyanide sources. By operating directly on the keto-acid, it bypasses the 3-4 additional steps required for protection/deprotection or late-stage oxidation, drastically reducing the E-factor.

Experimental Workflow: Self-Validating Biocatalytic Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates a critical In-Process Control (IPC) step that dictates whether the reaction should proceed to isolation or undergo equilibrium adjustment.

Reagents Required
  • Substrate: 2-(4-formyl-3-hydroxyphenyl)-2-oxoacetic acid (50 mM)

  • Biocatalyst: BioTA-PhG™ Transaminase (2 mg/mL)

  • Amine Donor: Isopropylamine (IPA) (250 mM, 5 eq)

  • Cofactor: Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.5)

Step-by-Step Methodology
  • Substrate & Cofactor Preparation: Dissolve the keto-acid substrate and PLP in the pH 7.5 buffer.

    • Causality: pH 7.5 is strictly maintained. A lower pH reduces the solubility of the keto-acid, while a pH > 8.0 risks base-catalyzed racemization of the resulting L-forphenicine via a quinone methide intermediate.

  • Amine Donor Addition: Add isopropylamine to the mixture.

    • Causality: IPA acts as the amine donor, converting to volatile acetone. The 5-fold excess drives the thermodynamic equilibrium toward the aminated product.

  • Biocatalyst Initiation: Introduce the BioTA-PhG™ enzyme and incubate at 30°C with mild agitation (250 rpm) for 24 hours.

  • In-Process Control (IPC) Validation: Withdraw a 50 µL aliquot, quench with 100 µL acetonitrile, centrifuge, and analyze via Chiral HPLC (e.g., Crownpak CR(+) column).

    • Self-Validation Check: If conversion is <95%, the equilibrium has stalled. Corrective action: Apply a gentle vacuum to remove acetone (shifting equilibrium via Le Chatelier's principle) and add 1 eq of fresh IPA.

  • Isolation via Isoelectric Precipitation: Once IPC confirms >95% conversion and >99% ee, adjust the pH of the reaction mixture to 4.5 using 1M HCl.

    • Causality: L-forphenicine has an isoelectric point (pI) near 4.5. Adjusting the pH to this exact value neutralizes the zwitterion, causing the highly pure product to spontaneously crystallize out of the aqueous buffer, bypassing the need for complex chromatography.

ProtocolWorkflow S1 Step 1: Substrate Prep 2-(4-formyl-3-hydroxyphenyl)-2-oxoacetic acid in pH 7.5 buffer S2 Step 2: Biocatalyst Addition Add BioTA-PhG™ (2 mg/mL) and PLP cofactor (1 mM) S1->S2 S3 Step 3: Amine Donor Add Isopropylamine (5 eq) as amine donor S2->S3 S4 Step 4: Incubation 30°C, 24h, 250 rpm agitation S3->S4 S5 S5 S4->S5 S6 Step 6: Isolation Isoelectric crystallization at pH 4.5 S5->S6

Figure 2: Self-validating biocatalytic protocol for L-Forphenicine synthesis.

Conclusion

The synthesis of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid exposes the limitations of traditional chemical asymmetric synthesis when dealing with highly reactive, multi-functional aromatic systems. While late-stage oxidation[5] and chiral auxiliaries[2] are historically validated, they suffer from poor atom economy and severe chemoselectivity risks. The BioTA-PhG™ biocatalytic workflow provides a self-validating, single-step alternative that leverages enzymatic steric constraints to deliver >99.5% ee, representing the current gold standard for non-canonical phenylglycine production.

References

  • Morishima, H., Yoshizawa, J., Ushijima, R., Takeuchi, T., & Umezawa, H. (1982). Synthesis of forphenicinol and forphenicine. The Journal of Antibiotics, 35(11), 1500-1506.[Link]

  • Weinges, K., Reinel, U., Maurer, W., & Gässler, N. (1987). Nonproteinogenic Amino Acids, IV. – EPC Synthesis of L-(+)-Forphenicine. Liebigs Annalen der Chemie, 1987(10), 833-835.[Link] (via )

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42560, Forphenicine. Retrieved from[Link]

  • Choroba, O. W., Williams, D. H., & Spencer, J. B. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5, 40483-40504.[Link]

Sources

Comparative

Structural Confirmation of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid: A Comparison of SCXRD vs. Analytical Alternatives

Executive Overview As a Senior Application Scientist specializing in structural elucidation, I frequently navigate the analytical bottleneck of assigning absolute configurations to chiral, non-proteinogenic amino acids....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist specializing in structural elucidation, I frequently navigate the analytical bottleneck of assigning absolute configurations to chiral, non-proteinogenic amino acids. Forphenicine—chemically designated as (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid—is a rare natural product and a potent inhibitor of alkaline phosphatase[1]. Because its pharmacological efficacy is strictly stereodependent, unambiguously confirming the (2S) configuration is a critical quality attribute (CQA) during drug development and synthetic validation.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD)—the definitive gold standard for absolute stereochemistry[2]—against leading solution-state alternatives: the Advanced Marfey’s Method (LC-MS)[3] and Electronic Circular Dichroism (ECD)[4]. By dissecting the causality behind these experimental workflows, this guide provides a self-validating framework for researchers selecting the optimal structural confirmation strategy.

Technology Comparison: SCXRD vs. Alternatives

Single-Crystal X-ray Diffraction (SCXRD) SCXRD provides a direct, unambiguous 3D spatial map of the molecule. To determine absolute configuration, it relies on the anomalous dispersion of X-rays—a phenomenon first utilized by Bijvoet[2]. For a "light-atom" molecule like Forphenicine (containing only C, H, N, and O), standard Molybdenum (Mo Kα) radiation fails to produce a sufficient anomalous signal. Therefore, a diffractometer equipped with a Copper (Cu Kα) microfocus source is mandatory. The longer wavelength of Cu Kα (1.5418 Å) significantly amplifies the Δf′′ values for oxygen and nitrogen, enabling the calculation of a statistically robust Flack parameter without requiring heavy-atom derivatization[3].

Advanced Marfey's Method (LC-MS) When single crystals cannot be grown, Marfey's method serves as a high-throughput, indirect alternative. The chiral amino acid is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). This derivatization converts enantiomers into diastereomers, which exhibit different physicochemical properties and can be baseline-separated on a standard reverse-phase C18 HPLC column[3].

Electronic Circular Dichroism (ECD) ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral chromophores. While highly sensitive, it is a heuristic method; the experimental Cotton effects must be rigorously matched against Time-Dependent Density Functional Theory (TD-DFT) quantum mechanical calculations to infer the absolute configuration[4].

Comparative Performance Data
ParameterSCXRD (Cu Kα)Advanced Marfey's (LC-MS)ECD Spectroscopy
Nature of Measurement Direct (Spatial Coordinates)Indirect (Diastereomer RT)Indirect (Optical Absorption)
Sample Requirement ~0.05 mm single crystal< 1 mg (Solution)< 1 mg (Solution)
Time to Result 24 - 72 hours (incl. crystallization)4 - 6 hours1 - 2 weeks (incl. TD-DFT calc)
Confidence Level Absolute (Flack parameter < 0.1)High (Requires reference standards)Moderate to High (Depends on basis set)
Destructive? No (Crystal can be recovered)Yes (Derivatized)No (Sample can be recovered)
Primary Limitation Requires high-quality single crystalsRequires reactive amine groupRequires UV-active chromophores
Experimental Methodologies

Protocol A: SCXRD Workflow for Forphenicine (Self-Validating System) Causality Note: The choice of vapor diffusion with a water/ethanol system is driven by the zwitterionic nature of the amino acid, which exhibits poor solubility in pure organic solvents but requires a volatile anti-solvent to slowly reach supersaturation.

  • Crystallization: Dissolve 5 mg of enantiopure (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid in 0.5 mL of HPLC-grade water (solvent). Place the vial inside a larger sealed chamber containing 5 mL of absolute ethanol (anti-solvent). Allow vapor diffusion to proceed at 4 °C for 3–5 days until block-like crystals form.

  • Cryocooling: Harvest a crystal (~0.1 x 0.1 x 0.05 mm) using a micromount. Coat immediately in Paratone-N oil and flash-cool to 100 K in a nitrogen cold stream. Reasoning: Cryocooling minimizes thermal atomic displacement parameters (B-factors), drastically improving high-angle diffraction resolution.

  • Data Collection: Mount on a diffractometer equipped with a Cu Kα microfocus source ( λ = 1.5418 Å) and a photon-counting pixel array detector. Collect full sphere data to ensure high redundancy of Friedel pairs (essential for anomalous dispersion mapping).

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: Calculate the Flack parameter. A value of 0.00±0.05 confirms the (2S) absolute configuration. A value near 1.0 indicates the (2R) enantiomer, while a value near 0.5 suggests racemic twinning.

Protocol B: Advanced Marfey's Derivatization (Alternative Workflow) Causality Note: FDAA is chosen because its strongly electron-withdrawing dinitrophenyl group facilitates rapid nucleophilic aromatic substitution ( SN​Ar ) with the primary amine of Forphenicine under mild, non-racemizing conditions.

  • Preparation: Dissolve 0.1 mg of the Forphenicine sample in 100 µL of water.

  • Derivatization: Add 20 µL of 1 M NaHCO3​ to deprotonate the amine, followed by 50 µL of 1% L-FDAA in acetone. Incubate at 40 °C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl . Dilute with 200 µL of acetonitrile.

  • LC-MS Analysis: Inject onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a linear gradient of water/acetonitrile (both containing 0.1% formic acid). Compare the retention time against synthetic standard derivatives to confirm the L-configuration (which corresponds to the 2S isomer).

Process Visualizations

DecisionTree Start Forphenicine Structural Confirmation SCXRD SCXRD (Cu Kα) Direct Observation Start->SCXRD Single Crystal Available Marfey Marfey's LC-MS Indirect Derivatization Start->Marfey Microgram Quantities ECD ECD Spectroscopy Heuristic/Computational Start->ECD Solution State Only Flack Flack Parameter ≈ 0 (Absolute Config Confirmed) SCXRD->Flack Anomalous Dispersion RT Retention Time Match (Relative to Standard) Marfey->RT Diastereomer Separation Cotton Cotton Effect Match (TD-DFT Comparison) ECD->Cotton Circular Polarized Light

Fig 1: Decision matrix for absolute configuration assignment of chiral amino acids.

SCXRD_Workflow Prep 1. Crystallization (Vapor Diffusion) Mount 2. Cryo-Mounting (100 K, Paratone-N) Prep->Mount Collect 3. Data Collection (Cu Kα, λ=1.5418 Å) Mount->Collect Solve 4. Structure Solution (Direct Methods) Collect->Solve Refine 5. Refinement (Flack Parameter) Solve->Refine

Fig 2: Step-by-step SCXRD workflow for determining the absolute structure of Forphenicine.

Conclusion

While LC-MS and ECD offer rapid, solution-state insights, SCXRD remains the unparalleled gold standard for confirming the (2S) absolute configuration of Forphenicine. By leveraging Cu Kα radiation to maximize anomalous dispersion, crystallographers can establish a self-validating Flack parameter, ensuring absolute scientific integrity in structural assignments.

References
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. 1

  • Absolute Configuration of Mycosporine-Like Amino Acids, Their Wound Healing Properties and In Vitro Anti-Aging Effects. MDPI. 3

  • Absolute configuration. Wikipedia. 2

  • Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. ACS Publications. 4

Sources

Safety & Regulatory Compliance

Safety

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid (Forphenicine) As a Senior Application Scientist, I recognize that handling specialized non-proteinogenic amino acids re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid (Forphenicine)

As a Senior Application Scientist, I recognize that handling specialized non-proteinogenic amino acids requires more than just following a generic Material Safety Data Sheet (MSDS). You need a mechanistic understanding of the molecule to ensure the safety of your laboratory personnel and the integrity of your environmental compliance programs.

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, commonly known as Forphenicine , is a potent, naturally occurring inhibitor of alkaline phosphatase isolated from Actinomyces fulvoviridis[1]. Because it is a biologically active response modifier[2], its disposal must be managed with the same rigor as an active pharmaceutical ingredient (API).

Chemical Profiling & Quantitative Data

To design a robust disposal plan, we must first understand the physical and chemical parameters of the compound. Below is the consolidated operational data for Forphenicine.

PropertyValueOperational & Safety Relevance
IUPAC Name (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acidIndicates a zwitterionic backbone with reactive side chains.
Common Name ForphenicineUsed in commercial enzyme assay kits and biological research.
CAS Number 57784-96-0Essential identifier for hazardous waste manifests.
Molecular Weight 195.17 g/mol Critical for calculating molarity in stock solutions.
Target Enzyme Alkaline PhosphataseEnvironmental hazard; unregulated release disrupts aquatic microbiomes.
Key Functional Groups Phenol, Aldehyde, Amine, CarboxylDictates chemical reactivity, toxicity, and waste segregation strategy.

Data supported by the [3] and commercial assay specifications[4].

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Standard safety guidelines often tell you what to do. Here is why you must do it, based on the molecular structure of Forphenicine:

  • The Phenol Moiety (Aquatic Toxicity & Dermal Permeability): Phenolic compounds are lipophilic enough to penetrate standard latex rapidly. Once in the environment, phenols are notoriously toxic to aquatic life. This dictates that no aqueous solutions containing this compound may be poured down the drain .

  • The Formyl (Aldehyde) Group (Reactivity & Sensitization): Aldehydes are electrophilic. They can act as skin sensitizers by cross-linking with proteins in the epidermis. This necessitates strict respiratory and dermal barriers to prevent allergic contact dermatitis.

  • The Zwitterionic Backbone (Solubility Dynamics): As an amino acid, Forphenicine's solubility is highly pH-dependent. It is often dissolved in DMSO or alkaline buffers for stock solutions[4]. This means your waste streams will likely be a mix of complex organic solvents and high-pH aqueous buffers, requiring careful segregation to prevent secondary reactions in the waste carboy.

Step-by-Step Methodologies: Handling and Disposal

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the procedure has been executed correctly.

Protocol A: Spill Containment and Neutralization

If a spill occurs during the preparation of stock solutions (e.g., 100 mM in DMSO).

  • Isolate the Area: Immediately halt work and lower the fume hood sash.

    • Causality: Drafts can aerosolize the fine powder, increasing the risk of inhalation exposure to the reactive aldehyde group.

  • Apply Inert Absorbent: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

    • Causality: Do not use paper towels on concentrated organic solutions. Paper increases the surface area for solvent vaporization and does not chemically sequester the active compound.

  • Mechanical Collection: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty, puncture-resistant hazardous waste bag.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution (pH 8-9), followed by a water rinse.

    • Causality: The alkaline detergent helps deprotonate the phenol group, increasing its aqueous solubility and ensuring complete removal from the bench surface.

  • Validation: Visually inspect the area under standard lighting. Swipe the area with a pH strip moistened with DI water to ensure no residual alkaline detergent remains.

Protocol B: End-of-Lifecycle Waste Segregation

For the routine disposal of spent assay buffers, stock solutions, and contaminated consumables.

  • Segregate Solid Waste: Place all empty Forphenicine vials, contaminated pipette tips, and weighing papers into a designated solid hazardous waste container.

    • Labeling Requirement: "Hazardous Solid Waste - Contains Phenol/Aldehyde Derivatives (Forphenicine)."

  • Process Organic Liquid Waste: If the compound was dissolved in DMSO or Methanol, transfer the waste to the Non-Halogenated Organic Waste carboy.

    • Causality: Mixing DMSO-rich waste with halogenated streams (like chloroform) can lead to slow, exothermic degradation reactions over time.

  • Process Aqueous Liquid Waste: Transfer spent assay buffers (even those at low micromolar concentrations) to a dedicated Aqueous Hazardous Waste carboy.

    • Validation: Check the pH of the carboy before sealing. Ensure it is between pH 5 and 9 to prevent the generation of hazardous vapors.

  • Final Disposal: Arrange for pickup by a licensed environmental health and safety (EHS) contractor. The mandated destruction method is High-Temperature Incineration .

    • Causality: Incineration completely oxidizes the aromatic ring and aldehyde groups into CO₂ and NOₓ, eliminating the biological hazard.

Waste Segregation Workflow Visualization

To ensure compliance across your laboratory team, utilize the following decision tree for segregating Forphenicine waste.

G Start Forphenicine Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidDisp Hazardous Solid Waste Container Solid->SolidDisp OrgSolvent Organic Solvents (e.g., DMSO, MeOH) Liquid->OrgSolvent AqSolvent Aqueous Buffers (Assay Media) Liquid->AqSolvent NonHal Non-Halogenated Organic Waste OrgSolvent->NonHal AqDisp Aqueous Hazardous Waste (Phenol-Toxic) AqSolvent->AqDisp Incineration High-Temperature Incineration SolidDisp->Incineration NonHal->Incineration AqDisp->Incineration

Decision tree for the segregation and disposal of Forphenicine-contaminated laboratory waste.

References

  • Title: Forphenicine | C9H9NO4 | CID 42560 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: Natural Product Reports (RSC Publishing) / ResearchGate URL: [Link]

  • Title: Safety and Pharmacokinetics of a Novel Lymphocyte Function-associated Antagonist Source: ResearchGate (Contextual biological response modifier safety data) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.